Berzosertib
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCWLJDSIRUGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025940 | |
| Record name | 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232416-25-9 | |
| Record name | Berzosertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232416259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berzosertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BERZOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L423PRV3V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Berzosertib mechanism of action in DNA damage response
An In-depth Technical Guide on the Core Mechanism of Action of Berzosertib in the DNA Damage Response
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (also known as M6620, VX-970, and VE-822) is a first-in-class, potent, and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR)[1][2]. By targeting the ATR-Checkpoint Kinase 1 (Chk1) signaling pathway, this compound abrogates cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells[3][4]. This mechanism is particularly effective in tumors with underlying DDR deficiencies, such as mutations in ATM or TP53, through a concept known as synthetic lethality[2][5]. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.
The Role of ATR in the DNA Damage Response
The DNA Damage Response is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic integrity. A key apical regulator of the DDR is the serine/threonine kinase ATR, which is primarily activated in response to single-strand DNA (ssDNA) breaks and replication stress[5][6]. Upon activation, ATR phosphorylates a multitude of downstream targets, most notably Checkpoint Kinase 1 (Chk1) at serine 345[7]. This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair[1][6]. This process is crucial for cell survival, especially in cancer cells which often experience high levels of replication stress due to oncogenic drivers[1].
This compound's Core Mechanism of Action
This compound is an intravenous, highly potent, and selective inhibitor of ATR kinase with an IC50 of 19 nM[5]. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of ATR, which prevents the phosphorylation of its downstream substrates, including Chk1[3][4].
The key consequences of ATR inhibition by this compound are:
-
Abrogation of Cell Cycle Checkpoints: By preventing Chk1 activation, this compound overrides the S and G2/M checkpoints. This forces cells with damaged DNA to enter mitosis prematurely[6][7].
-
Induction of Mitotic Catastrophe: The entry into mitosis with unrepaired DNA damage leads to widespread chromosomal abnormalities and ultimately results in a form of cell death known as mitotic catastrophe[1][7].
-
Synthetic Lethality: Many cancer cells have defects in other DDR pathways, such as a mutated or deficient G1 checkpoint regulator like TP53 or ATM[5][7]. These cells become critically dependent on the ATR-mediated S and G2/M checkpoints for survival. Inhibition of ATR by this compound in such a context is synthetically lethal, as the cancer cells are left with no functional mechanism to halt the cell cycle and repair DNA damage[5][6].
Signaling Pathway: ATR Inhibition by this compound
References
- 1. Population pharmacokinetics of ATR inhibitor this compound in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. Facebook [cancer.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. Phase 1 study of the ATR inhibitor this compound (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Berzosertib: A Technical Guide to a First-in-Class ATR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Berzosertib (also known as M6620, VX-970, or VE-822) is an investigational, first-in-class, potent, and selective intravenous inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[1] As a key regulator of the DNA Damage Response (DDR), ATR represents a significant therapeutic target in oncology.[2][3] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.
Core Mechanism of Action: Targeting the ATR-Chk1 Pathway
This compound's primary mechanism of action is the inhibition of the ATR kinase, a critical component of the cellular response to DNA damage and replication stress.[1][4] ATR is activated by single-stranded DNA, which often arises during replication stress caused by DNA-damaging agents.[3][5] Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.[1][4][6]
By selectively inhibiting ATR, this compound prevents the activation of the ATR-Chk1 signaling pathway.[4] This abrogation of a critical cell cycle checkpoint prevents cancer cells from repairing damaged DNA, ultimately leading to the accumulation of genomic damage, mitotic catastrophe, and apoptosis.[1] This therapeutic strategy is particularly effective in tumors with pre-existing defects in other DDR pathways, such as those with mutations in ATM or TP53, a concept known as synthetic lethality.[1][5]
Caption: ATR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous preclinical and clinical studies, both as a monotherapy and in combination with DNA-damaging agents.
| Parameter | Value/Observation | Context | Source |
| IC₅₀ (ATR Inhibition) | 19 nM | In vitro kinase assay | [5] |
| Synergy | ≥3-fold lower IC₅₀ | In >70% of pancreatic cancer cell lines when combined with cytotoxic agents vs. cytotoxic agents alone. | [3] |
| Tumor Growth | Inhibition of tumor growth | In patient-derived lung tumor xenografts, enhanced the efficacy of cisplatin. | [5] |
| Trial Identifier | Phase | Patient Population | Key Findings | Source |
| NCT02157792 | I | Advanced solid tumors (n=17) | RP2D: 240 mg/m² once or twice weekly. ORR: 6% (1 Complete Response). Stable Disease: 29% (5 patients). The CR lasted 29 months. | [7][8] |
| Combination Agent | Trial Identifier | Phase | Patient Population | Key Findings | Source |
| Carboplatin | NCT02157792 | I | Advanced solid tumors (n=21) | RP2D: this compound 90 mg/m² + Carboplatin AUC 5. ORR: 5% (1 Partial Response). Stable Disease: 71% (15 patients). | [7] |
| Gemcitabine | NCT02595892 | II | Platinum-resistant ovarian cancer | Significantly improved progression-free survival vs. gemcitabine alone. Median OS (platinum-free interval ≤3 mo): 84.4 weeks (combo) vs. 40.4 weeks (gemcitabine). | [1][9] |
| Topotecan | NCT02487095 | II | Relapsed Small Cell Lung Cancer (SCLC) | ORR: 36%. Responses lasted over 6 months on average. | [10][11] |
| Irinotecan | NCT02595931 | I | Advanced solid tumors | RP2D: this compound 270 mg/m² + Irinotecan 180 mg/m². 2 PRs observed in patients with pancreatic cancer and ATM alterations. | [12][13] |
| Irinotecan | NCT03641313 | II | TP53-mutant Gastric/GEJ cancer | Primary endpoint not met. ORR: 6.2%. Disease Control Rate: 56.2%. Median PFS: 4.01 months. Median OS: 6.21 months. | [14] |
ORR: Objective Response Rate; RP2D: Recommended Phase 2 Dose; OS: Overall Survival; PFS: Progression-Free Survival; CR: Complete Response; PR: Partial Response.
Experimental Protocols & Methodologies
The evaluation of this compound involves standard preclinical and clinical research methodologies. Below are generalized protocols for key experiments.
This protocol is used to confirm that this compound is engaging its target, ATR, by measuring the phosphorylation of its downstream substrate, Chk1.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, Calu-6) and allow them to adhere. Treat cells with a DNA-damaging agent (e.g., gemcitabine, cisplatin) to induce replication stress, followed by treatment with this compound at various concentrations for a specified time (e.g., 1-2 hours).
-
Lysis and Protein Quantification: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature protein lysates and load equal amounts onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize protein bands using a chemiluminescence imager. A decrease in the p-Chk1 signal relative to total Chk1 and the loading control indicates successful target engagement by this compound.
This assay determines the concentration of this compound required to inhibit the growth of a cell population by 50%.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Treat the cells with the drug dilutions (and a vehicle control) and incubate for a standard period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability against the log of the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Caption: A typical preclinical workflow for evaluating this compound.
Safety and Tolerability
As a monotherapy, this compound is generally well-tolerated.[15] The most common treatment-related adverse events include flushing, nausea, pruritus, headache, and infusion-related reactions.[7][15] When used in combination with cytotoxic chemotherapy, the primary and dose-limiting toxicity is myelosuppression, manifesting as neutropenia, thrombocytopenia, and anemia.[1][7] This hematologic toxicity is considered an on-target effect resulting from ATR inhibition in rapidly dividing hematopoietic progenitor cells.[1]
Conclusion and Future Directions
This compound has been instrumental in validating ATR inhibition as a viable therapeutic strategy in oncology.[1] Clinical data have shown significant efficacy in specific, biomarker-defined populations, such as platinum-resistant ovarian cancer and SCLC when combined with chemotherapy.[1][10] However, challenges remain, as evidenced by the discontinuation of a pivotal trial in a broader SCLC population, highlighting the critical need for robust patient selection strategies.[1] Future research will likely focus on identifying predictive biomarkers to enrich for patient populations most likely to benefit from ATR inhibition and exploring novel combination strategies to enhance its therapeutic index.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Discovery of ATR kinase inhibitor this compound (VX-970, M6620): Clinical candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. Phase 1 study of the ATR inhibitor this compound (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemo-Phosphoproteomic Profiling with ATR Inhibitors this compound and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Trial of this compound Alone or Combined With Carboplatin in Advanced Solid Tumors - The ASCO Post [ascopost.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Drug combination leads to durable responses in patients with small cell lung cancer | Center for Cancer Research [ccr.cancer.gov]
- 11. 2021-04-12 EMD Serono Advances ATR Inhibitor this compound in Small Cell Lung Cancer [emdserono.com]
- 12. NCI 9938: Phase I clinical trial of ATR inhibitor this compound (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Trial - this compound can neutralize the cancer's ability to repair itself - TRIAL-IN Pharma [trial-in.com]
Berzosertib and ATM Deficiency: A Technical Guide to Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Berzosertib, a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, has emerged as a promising therapeutic agent, particularly in cancers harboring specific DNA damage response (DDR) deficiencies. This technical guide delves into the core of this compound's mechanism of action, focusing on its synthetic lethal relationship with Ataxia-telangiectasia mutated (ATM) deficiency. Tumors with loss-of-function mutations in the ATM gene are highly dependent on the ATR signaling pathway for survival, especially under conditions of replication stress. By inhibiting ATR, this compound selectively induces cell death in these ATM-deficient cancer cells, while sparing normal cells with functional ATM. This guide provides a comprehensive overview of the preclinical and clinical evidence supporting this targeted approach, including detailed experimental protocols, quantitative data summaries, and visual representations of the key molecular pathways and experimental workflows.
Introduction: The Principle of Synthetic Lethality
Synthetic lethality is a concept in genetics where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes does not. In the context of cancer therapy, this principle is exploited to selectively kill cancer cells that have a specific genetic alteration (e.g., a tumor suppressor gene mutation) by inhibiting a second, compensatory pathway.
The ATM and ATR kinases are central players in the DNA damage response network. ATM primarily responds to DNA double-strand breaks (DSBs), while ATR is activated by single-stranded DNA (ssDNA) regions that arise during replication stress.[1][2] In healthy cells, both pathways contribute to maintaining genomic integrity. However, cancer cells with a deficient ATM pathway become critically reliant on the ATR pathway to manage DNA damage and replication stress.[3][4] This dependency creates a therapeutic window for ATR inhibitors like this compound.
This compound: A Potent ATR Inhibitor
This compound (also known as M6620 or VX-970) is a first-in-class, intravenous inhibitor of ATR kinase.[5] It selectively binds to and inhibits the activity of ATR, thereby preventing the downstream signaling cascade that leads to cell cycle arrest and DNA repair.[6][7] This disruption of the ATR-mediated checkpoint activation ultimately leads to the accumulation of DNA damage and cell death, particularly in cells that are already compromised in their ability to repair DNA, such as those with ATM deficiency.[8]
The Synthetic Lethal Interaction of this compound and ATM Deficiency
Preclinical studies have consistently demonstrated the synthetic lethal relationship between ATR inhibition and ATM deficiency.[3][9] Cancer cells with functional loss of ATM have been shown to be the most sensitive to ATR inhibitors.[9] This vulnerability stems from the inability of ATM-deficient cells to effectively repair DSBs, forcing them to rely on the ATR pathway to cope with the resulting replication stress. Inhibition of ATR in this context leads to catastrophic levels of genomic instability and apoptosis.[5]
Signaling Pathway
The interplay between ATM and ATR is a critical component of the DNA damage response. The following diagram illustrates the simplified signaling pathways and the impact of this compound in ATM-deficient cells.
Quantitative Data from Clinical Trials
Several clinical trials have investigated the efficacy of this compound, both as a monotherapy and in combination with other agents, in patients with ATM-deficient tumors. The following tables summarize key quantitative data from these studies.
Table 1: this compound Monotherapy in ATM-Mutant Solid Tumors
| Clinical Trial Identifier | Number of Patients with ATM mutations | Best Response | Median Progression-Free Survival (PFS) | Reference |
| NCT02595931 | 2 (Pancreatic Cancer) | Partial Response | 15.3 months (patient 1), 11 months (ongoing, patient 2) | [10] |
| Phase I Trial (Yap et al.) | 1 (Mismatch-repair deficient with ATM loss) | Complete Response | 29 months (at last assessment) | [11] |
| Translational Study | Not specified | No significant difference in PFS for ATM-mutant cohort | < 4 months | [9][12] |
Table 2: this compound in Combination Therapy for ATM-Deficient/Low Tumors
| Clinical Trial Identifier | Combination Agent | Tumor Type | Number of Patients (ATM-deficient/low) | Median Overall Survival (OS) | Hazard Ratio (HR) for OS | Reference |
| NCI-9944 (NCT02595892) | Gemcitabine | Platinum-Resistant Ovarian Cancer | 24 | 59.4 weeks (combo) vs 43.0 weeks (gemcitabine alone) | 0.50 | [13] |
| NCI 9938 (NCT02595931) | Irinotecan | Pancreatic and Colorectal Cancer | 3 | Partial Response (2), 26% decrease (1) | Not Applicable | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments cited in the literature.
Cell Viability and Clonogenic Survival Assays
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Head and neck squamous cell carcinoma (HNSCC) cell lines (e.g., Cal-27, FaDu) are cultured in appropriate media.[14]
-
Treatment: Cells are treated with varying concentrations of this compound, either alone or in combination with radiation or cisplatin.
-
Cell Viability Assessment: Cell viability is measured using assays such as the MTT or CellTiter-Glo assay at specific time points post-treatment.
-
Clonogenic Survival Assay: A known number of cells are seeded and treated. After a period of incubation to allow for colony formation, the colonies are fixed, stained, and counted. The surviving fraction is calculated relative to untreated controls.
Western Blotting for Pharmacodynamic Biomarkers
Objective: To confirm target engagement and downstream pathway modulation by this compound.
Methodology:
-
Sample Collection: Pre-treatment and on-treatment tumor biopsies are obtained from patients.[9][12]
-
Protein Extraction: Proteins are extracted from the biopsy samples.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against pharmacodynamic markers such as phosphorylated CHK1 (pS345-CHK1), γ-H2AX (a marker of DNA damage), and phosphorylated KAP1 (pKAP1).[9][12]
-
Detection and Quantification: Membranes are incubated with secondary antibodies and visualized. Band intensities are quantified to assess changes in protein levels.
Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo efficacy of this compound in a more clinically relevant model.
Methodology:
-
Model Establishment: Tumor fragments from patients with ATM-deficient cancers are implanted into immunocompromised mice.
-
Treatment: Once tumors are established, mice are treated with this compound, often in combination with other chemotherapeutic agents.
-
Efficacy Assessment: Tumor growth is monitored regularly using caliper measurements. Tumor growth inhibition is calculated at the end of the study.
-
Biomarker Analysis: Tumors can be harvested for biomarker analysis as described in the Western blotting protocol.
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical progression of research is essential for understanding the development of this compound.
Conclusion and Future Directions
The synthetic lethal approach of targeting ATR with this compound in ATM-deficient cancers represents a significant advancement in precision oncology. The data accumulated from preclinical and clinical studies provide a strong rationale for the continued development of this therapeutic strategy. While promising responses have been observed, further research is needed to identify robust predictive biomarkers beyond ATM status, such as the expression of SLFN11, which has been correlated with clinical benefit.[9] Future clinical trials should continue to focus on biomarker-selected patient populations to maximize the therapeutic potential of this compound and other ATR inhibitors. Combination strategies with other DNA damaging agents and immunotherapies also warrant further investigation to overcome potential resistance mechanisms and improve patient outcomes.
References
- 1. Phase 1 study of the ATR inhibitor this compound (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Replication Stress Response through Synthetic Lethal Strategies in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]
- 5. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 6. This compound | C24H25N5O3S | CID 59472121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. This compound - My Cancer Genome [mycancergenome.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Translational Study of the ATR Inhibitor this compound as Monotherapy in Four Molecularly Defined Cohorts of Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized Phase II Study of Gemcitabine With or Without ATR Inhibitor this compound in Platinum-Resistant Ovarian Cancer: Final Overall Survival and Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preclinical Studies on Berzosertib in Solid Tumors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Berzosertib (also known as M6620, VE-822, and VX-970) is a first-in-class, potent, and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] Extensive preclinical research has demonstrated its potential as an anticancer agent, both as a monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation.[3][4] This technical guide provides an in-depth overview of the preclinical data for this compound in solid tumors, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.
Core Mechanism of Action: ATR Inhibition
This compound functions by selectively binding to and inhibiting the kinase activity of ATR.[5][6] ATR is a primary sensor of single-stranded DNA (ssDNA) and replication stress, which are common features of cancer cells due to rapid proliferation and oncogene-induced DNA damage.[3][6] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][5]
By inhibiting ATR, this compound prevents this adaptive response. The blockade of the ATR-Chk1 signaling pathway abrogates the cell cycle checkpoint, disrupts DNA repair processes, and leads to the collapse of replication forks.[1][5] This accumulation of unresolved DNA damage forces cancer cells into mitotic catastrophe and ultimately results in apoptosis.[1][5]
A key therapeutic strategy for this compound is the concept of synthetic lethality . This approach is particularly effective in tumors that have pre-existing defects in other DDR pathways, such as mutations in the ATM or TP53 genes.[1][3] These cancer cells are highly dependent on the ATR pathway for survival, making them exquisitely sensitive to its inhibition.[7]
Quantitative Preclinical Data
This compound has demonstrated significant antitumor activity across a wide range of solid tumor models, both as a single agent and in combination therapies. The following tables summarize key quantitative data from these preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Combination Agent | Notes | Reference |
| Cal-27 | Head and Neck Squamous Cell Carcinoma (HNSCC) | ~0.29 | Monotherapy | 72-hour treatment | [8] |
| FaDu | Head and Neck Squamous Cell Carcinoma (HNSCC) | ~0.25 | Monotherapy | 72-hour treatment | [8] |
| Pediatric Cancer Cell Lines (Median) | Various Pediatric Cancers | 0.19 | Monotherapy | Range: 0.03–1.38 µM | [9] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | - | Gemcitabine or Cisplatin | ≥3-fold lower IC50 for the combination vs. cytotoxic agent alone in >70% of cell lines. | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment | Dosage & Schedule | Outcome | Reference |
| Pediatric Solid Tumor Xenografts (n=24) | This compound Monotherapy | 20 mg/kg IV, days 2 & 9 | Significant difference in EFS distribution in 5 of 24 models; no objective responses. | [10] |
| Pediatric Solid Tumor Xenografts (n=24) | Cisplatin + this compound | Cisplatin: 5 mg/kg IP, days 1 & 8; this compound: 20 mg/kg IV, days 2 & 9 | Combination induced significant EFS differences in 21 of 24 models, with 4 objective responses. | [9][10] |
| Pancreatic Tumor Xenografts | Gemcitabine + Radiation + this compound | Not specified | This compound sensitized tumors to chemoradiation, even at low gemcitabine doses. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) Xenografts | Cisplatin + this compound | This compound: 20 mg/kg IV | Optimal antitumor activity when this compound was given 12-24 hours after cisplatin. | [3] |
| Colorectal Mouse Xenografts | Irinotecan + this compound | Not specified | This compound potentiated the efficacy of irinotecan. | [11] |
Detailed Experimental Protocols
The evaluation of this compound's preclinical efficacy relies on a set of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
3.1. Cell Viability and IC50 Determination
This protocol is used to assess the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).
-
Cell Culture: Cancer cell lines (e.g., Cal-27, FaDu) are cultured in appropriate media and conditions.[8]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 1.0 nM to 10.0 µM) alone or in combination with a fixed concentration of a chemotherapeutic agent.[9][10]
-
Incubation: Plates are incubated for a specified period, typically 72 hours.[8]
-
Viability Assessment: Cell viability is measured using a resazurin-based assay or similar methods. The fluorescence or absorbance is read using a plate reader.
-
Data Analysis: The results are normalized to untreated controls. IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve using software like GraphPad Prism.
3.2. Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo unlimited division to form a colony, measuring long-term cytotoxic effects.
-
Cell Seeding: A known number of cells are seeded into 6-well plates.
-
Treatment: After adherence, cells are treated with this compound, radiation, and/or chemotherapy for a defined period (e.g., 24 hours).
-
Recovery: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Analysis: The surviving fraction for each treatment is calculated by normalizing the number of colonies to that of the untreated control group.
3.3. In Vivo Xenograft Studies
Animal models are crucial for evaluating the antitumor efficacy and tolerability of this compound in a systemic context.
-
Animal Models: Immunocompromised mice (e.g., SCID mice) are used.[9]
-
Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are subcutaneously or orthotopically implanted into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration:
-
This compound: Typically administered intravenously (IV). A common preclinical dose is 10-20 mg/kg.[7][10]
-
Chemotherapy: Administered via appropriate routes (e.g., intraperitoneally (IP) for cisplatin).[9][10]
-
Schedule: The timing between chemotherapy and this compound administration is critical. Preclinical studies show optimal efficacy when this compound is given 12-24 hours after the DNA-damaging agent.[3][12][13]
-
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoints: Primary endpoints include tumor growth inhibition (TGI) and event-free survival (EFS).[9][10] Pharmacodynamic assessments may include analyzing biomarkers like phosphorylated Chk1 (p-Chk1) in tumor tissue.[13][14]
Visualizations: Workflows and Logical Relationships
4.1. Preclinical Evaluation Workflow
The preclinical assessment of a DDR inhibitor like this compound follows a logical progression from in vitro characterization to in vivo validation.
4.2. Logic of Synthetic Lethality
The synergy between this compound and chemotherapy or in tumors with specific mutations is based on the principle of synthetic lethality.
Conclusion
The preclinical data for this compound provide a strong rationale for its clinical development. Its mechanism of action, targeting the central DDR kinase ATR, allows for potent single-agent activity in molecularly defined tumors and synergistic effects with a wide range of DNA-damaging therapies.[3][4] The in vitro and in vivo studies consistently show that this compound can sensitize cancer cells to chemotherapy and radiation, potentially overcoming treatment resistance.[3][8][14] The most significant efficacy is observed when this compound is combined with agents that induce replication stress, exploiting the principle of synthetic lethality.[1][7] These foundational preclinical studies have been instrumental in guiding the ongoing clinical trials aimed at validating this compound as a novel cancer therapeutic.[1][4]
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Portico [access.portico.org]
- 4. Discovery of ATR kinase inhibitor this compound (VX-970, M6620): Clinical candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C24H25N5O3S | CID 59472121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial testing (stage 1) of M6620 (formerly VX-970), a novel ATR inhibitor, alone and combined with cisplatin and melphalan, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial Testing (Stage 1) of M6620 (formerly VX-970), a Novel ATR Inhibitor, alone and combined with Cisplatin and Melphalan, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NCI 9938: Phase I clinical trial of ATR inhibitor this compound (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]
- 12. Phase 1 study of the ATR inhibitor this compound in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetics of ATR inhibitor this compound in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Berzosertib: A Technical Guide to its Molecular Targets in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berzosertib (also known as M6620, VE-822, and VX-970) is a potent and selective, first-in-class inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] This technical guide provides an in-depth overview of the molecular targets of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and experimental workflows. This compound's mechanism of action centers on the induction of synthetic lethality in tumor cells with specific DDR deficiencies, making it a promising agent in oncology.[2][3]
Core Mechanism of Action: Inhibition of the ATR-Chk1 Signaling Pathway
This compound's primary molecular target is the ATR kinase.[1] ATR is a serine/threonine protein kinase that plays a pivotal role in maintaining genomic integrity, particularly in response to replication stress and certain types of DNA damage.[2][4] Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[2][5] This initiates cell cycle arrest, allowing time for DNA repair, and stabilizes replication forks.[6][7]
By inhibiting ATR, this compound disrupts this crucial signaling pathway.[4][5] This abrogation of the ATR-Chk1 signaling cascade prevents the activation of DNA damage checkpoints, leading to an accumulation of unrepaired DNA damage.[8] Consequently, cancer cells are driven into mitotic catastrophe and undergo apoptosis.[2]
A key pharmacodynamic biomarker of this compound's activity is the reduction of phosphorylated Chk1 at serine 345 (p-Chk1 S345).[6][9] Conversely, an increase in the levels of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks, is also observed, indicating the accumulation of DNA damage.[4]
Signaling Pathway Diagrams
The following diagrams illustrate the core signaling pathway affected by this compound and the principle of synthetic lethality.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from preclinical and clinical studies.
Table 1: Preclinical Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | Cell Viability (72h) | IC50 | 0.285 µM | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Cell Viability (72h) | IC50 | 0.252 µM | [1] |
| HCT116 | Colorectal Cancer | Cell Viability | EC50 | 61 nM | [10] |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | Apoptosis (48h, 0.25 µM) | % of Control | 279% | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Apoptosis (48h, 0.5 µM) | % of Control | 244% | [1] |
Table 2: Clinical Efficacy of this compound in Combination Therapies
| Cancer Type | Combination Agent | Phase | Parameter | Value | Reference |
| Relapsed Small Cell Lung Cancer | Topotecan | II | Objective Response Rate (ORR) | 36% | |
| Relapsed Small Cell Lung Cancer | Topotecan | II | Median Progression-Free Survival (PFS) | 4.8 months | |
| Relapsed Small Cell Lung Cancer | Topotecan | II | Median Overall Survival (OS) | 8.5 months | |
| Advanced Solid Tumors | Irinotecan | I | Recommended Phase II Dose (RP2D) | This compound 270 mg/m², Irinotecan 180 mg/m² | [11] |
| Advanced Solid Tumors | Cisplatin | I | Recommended Phase II Dose (RP2D) | This compound 140 mg/m², Cisplatin 75 mg/m² | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for Phosphorylated and Total Protein Expression
Objective: To quantify the expression levels of total and phosphorylated proteins (e.g., ATR, Chk1, γH2AX, PARP) in cancer cells following this compound treatment.
Methodology:
-
Cell Lysis:
-
Treat cancer cells with desired concentrations of this compound for the specified duration (e.g., 48 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., rabbit anti-p-Chk1 S345, mouse anti-γH2AX, rabbit anti-cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.
-
Cell Viability Assay (Resazurin-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound (and/or a combination agent) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Resazurin Incubation:
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the reduced resorufin product using a plate reader at an excitation/emission wavelength of ~560/590 nm.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To quantify the induction of apoptosis in cancer cells following this compound treatment.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with this compound (and/or a combination agent) for the desired time (e.g., 48 hours).[1]
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the reagent to each well and mix gently.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.[1]
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to a vehicle control to determine the fold-change in caspase 3/7 activity, which is indicative of apoptosis.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound.
Conclusion
This compound is a targeted inhibitor of ATR kinase, a master regulator of the DNA damage response. By disrupting the ATR-Chk1 signaling pathway, this compound prevents cancer cells from repairing DNA damage, leading to apoptosis. This mechanism is particularly effective in tumors with underlying DDR defects, such as ATM mutations, through the principle of synthetic lethality. The preclinical and clinical data presented in this guide underscore the potential of this compound as a valuable therapeutic agent in oncology, both as a monotherapy and in combination with DNA-damaging agents. The provided experimental protocols and workflows offer a framework for further investigation into the molecular pharmacology of this compound and other ATR inhibitors.
References
- 1. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Population pharmacokinetics of ATR inhibitor this compound in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - My Cancer Genome [mycancergenome.org]
- 9. biorxiv.org [biorxiv.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. asco.org [asco.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Berzosertib Application Notes and Protocols for In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of Berzosertib (also known as VE-822, VX-970, or M6620), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in cancer cell line research. This compound is a critical tool for investigating the DNA damage response (DDR) and has shown promise in sensitizing cancer cells to chemo- and radiotherapy.[1][2]
Mechanism of Action
This compound functions as a competitive inhibitor of the ATR kinase, a key regulator of the cellular response to DNA damage and replication stress.[3][4] By inhibiting ATR, this compound prevents the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (Chk1).[5] This disruption of the ATR-Chk1 signaling pathway abrogates cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[4][5] This mechanism of action makes this compound a valuable agent for both standalone investigation and in combination with DNA-damaging agents like cisplatin or radiation.[1][6]
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as a single agent.
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | 72 hours | 0.285 | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 72 hours | 0.252 | [1] |
| HT29 | Colorectal Cancer | Not Specified | 0.019 | [7] |
| HCT116 | Colorectal Cancer | Not Specified | 0.061 | [8] |
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway targeted by this compound.
Caption: this compound inhibits ATR, disrupting DNA damage response and promoting apoptosis.
Experimental Workflow Diagram
The following diagram outlines a general workflow for in vitro experiments with this compound.
Caption: A general workflow for in vitro testing of this compound on cancer cell lines.
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., Cal-27, FaDu)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.[1] Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.031 µM to 1 µM.[1] Include a DMSO-only control (vehicle control).[1]
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Resazurin Addition: After incubation, add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.[9]
-
Data Acquisition: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the induction of apoptosis by this compound through the quantification of caspase-3 and -7 activities.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well white-walled plate in a final volume of 100 µL of complete medium.[1] Incubate for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.25 µM and 0.5 µM) and a vehicle control.[1]
-
Incubation: Incubate the plate for 48 hours at 37°C.[1]
-
Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation and Lysis: Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis.[9] Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[1][9]
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control to determine the fold-change in caspase activity.
Cell Migration Assay (Wound Healing Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., Cal-27, FaDu)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
2-well culture inserts (e.g., ibidi)
-
24-well plates
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into each well of the 2-well culture inserts placed in a 24-well plate. For Cal-27, seed 60,000 cells per insert; for FaDu, seed 70,000 cells per insert.[1]
-
Incubation and Insert Removal: Incubate for 24 hours to allow the cells to form a confluent monolayer. Carefully remove the culture inserts to create a cell-free gap ("wound").
-
Treatment: Wash the wells with PBS and add fresh medium containing various concentrations of this compound (e.g., 0.125 µM to 0.5 µM) or a vehicle control.[1]
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).[1]
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Western Blot Analysis for ATR Pathway Inhibition
This protocol is for detecting changes in the phosphorylation status of key proteins in the ATR signaling pathway following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATR (Thr1989), anti-ATR, anti-phospho-Chk1 (Ser345), anti-Chk1, anti-γH2AX, anti-cleaved PARP, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at various concentrations and for different durations. To enhance the signal, cells can be co-treated with a DNA damaging agent (e.g., hydroxyurea or cisplatin) for a short period before harvesting.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the phosphorylation levels of ATR and Chk1, and the expression of γH2AX and cleaved PARP, normalizing to the loading control. A decrease in phospho-Chk1 (Ser345) is a key indicator of this compound's on-target activity.[6]
References
- 1. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Chemo-Phosphoproteomic Profiling with ATR Inhibitors this compound and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. physiology.elte.hu [physiology.elte.hu]
Application Notes and Protocols for Assessing Berzosertib Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berzosertib (also known as M6620, VE-822, or VX-970) is a first-in-class, potent, and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of signaling pathways that respond to DNA damage to maintain genomic integrity.[1][3] this compound functions by blocking the ATR-Checkpoint Kinase 1 (Chk1) signaling pathway, which is activated in response to replication stress.[1][4] This inhibition prevents cancer cells from repairing damaged DNA, ultimately leading to mitotic catastrophe and apoptosis.[1][4] This document provides detailed application notes and protocols for assessing the target engagement of this compound in both preclinical and clinical research settings.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and inhibits the kinase activity of ATR.[3][4] This prevents the ATR-mediated phosphorylation and activation of its downstream substrate, Chk1.[1][5] Activated Chk1 is a crucial effector kinase that orchestrates cell cycle arrest, DNA repair, and stabilization of replication forks.[6][7][8] By inhibiting ATR, this compound disrupts these critical cellular processes, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DDR defects.[1]
Caption: this compound inhibits ATR, blocking Chk1 phosphorylation and downstream DNA damage repair.
Key Pharmacodynamic Biomarkers
Effective assessment of this compound's target engagement relies on the measurement of key pharmacodynamic (PD) biomarkers. These biomarkers provide evidence of the drug's activity on its intended target and the downstream biological consequences.
| Biomarker | Description | Expected Change with this compound | Primary Assessment Techniques |
| p-Chk1 (Ser345) | Phosphorylated Chk1 at serine 345 is a direct substrate of ATR and a key indicator of ATR activity.[7][8][9] | Decrease | Western Blot, ELISA, Immunohistochemistry (IHC) |
| γ-H2AX | Phosphorylated histone H2AX at serine 139 is a sensitive marker of DNA double-strand breaks.[10][11][12] An increase indicates the accumulation of DNA damage due to the inhibition of repair pathways. | Increase | Immunofluorescence, Western Blot, Flow Cytometry, IHC |
| p-KAP1 (Ser824) | Phosphorylation of KAP1 is another marker of DNA damage and can indicate compensatory ATM activity in response to ATR inhibition.[10] | Increase | Western Blot, IHC |
| p-RAD50 | Increased phosphorylation of RAD50 can serve as a pharmacodynamic marker of ATR inhibition, reflecting a compensatory rise in ATM activity in ATM-proficient cells.[13] | Increase | Western Blot |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity from preclinical and clinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | Substrate | IC50 (nM) | ATP Concentration |
| Human ATR | GST-p53 | 0.2 | Km ATP |
| Human ATR | GST-p53 | 7.6 | 10 µM |
| Human ATR | GST-p53 | 4200 | 1 mM |
Data sourced from Reaction Biology Corporation's Kinase Assay Service.[14]
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | IC50 (µM) | Exposure Time |
| Cal-27 (HNSCC) | Cell Viability (Resazurin) | 0.285 | 72 h |
| FaDu (HNSCC) | Cell Viability (Resazurin) | 0.252 | 72 h |
Data from a study on head and neck squamous cell carcinoma cell lines.[15]
Table 3: Recommended Phase II Doses (RP2D) in Combination Therapies
| Combination Agent | This compound Dose | Schedule |
| Cisplatin | 140 mg/m² | Days 2 and 9, every 3 weeks |
| Carboplatin | 90 mg/m² | Days 2 and 9, with carboplatin on Day 1 |
| Gemcitabine | 210 mg/m² | Days 2 and 9, with gemcitabine on Days 1 and 8 |
| Irinotecan | 270 mg/m² | Every 2 weeks in a 4-week cycle |
Data compiled from various Phase I clinical trials.[16][17]
Experimental Protocols
Detailed protocols for the key assays used to assess this compound target engagement are provided below.
Protocol 1: Western Blot for p-Chk1 and Total Chk1
This protocol describes the detection of phosphorylated Chk1 (Ser345) and total Chk1 in cell lysates by Western blot to assess ATR inhibition by this compound.
Caption: A standard workflow for Western blot analysis of protein phosphorylation.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Chk1 (Ser345), Mouse anti-Total Chk1
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Chk1) diluted in blocking buffer overnight at 4°C with gentle agitation.[19]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total Chk1 or a loading control (e.g., β-actin), the membrane can be stripped and re-probed with the respective primary antibody.
Protocol 2: Immunofluorescence for γ-H2AX
This protocol details the detection and quantification of γ-H2AX foci in cells treated with this compound as a measure of DNA damage.
Caption: Step-by-step workflow for immunofluorescence staining of γ-H2AX foci.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: Mouse anti-γ-H2AX (Ser139)
-
Fluorescently-labeled secondary antibody: e.g., Alexa Fluor 488 goat anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach. Treat with this compound as described in the Western blot protocol.
-
Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.[20]
-
Blocking: Wash the cells with PBS and then incubate with blocking solution for 1 hour at room temperature to minimize non-specific antibody binding.[21]
-
Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in the blocking solution and incubate with the cells overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST (PBS with 0.1% Tween 20) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in blocking solution and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step with PBST, protecting from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells one final time with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus using appropriate image analysis software.
Protocol 3: In Vitro ATR Kinase Assay
This protocol provides a general framework for directly measuring the inhibitory effect of this compound on ATR kinase activity.
Materials:
-
Immunoprecipitated or recombinant active ATR kinase
-
Kinase buffer
-
Substrate (e.g., recombinant GST-p53)
-
ATP (including radiolabeled [γ-³²P]ATP for radioactive assays or cold ATP for non-radioactive assays)
-
This compound at various concentrations
-
Reaction termination buffer (e.g., SDS-PAGE sample buffer)
-
Detection method (e.g., autoradiography for radioactive assays, or phospho-specific antibodies for non-radioactive assays)
Procedure:
-
Kinase Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, active ATR enzyme, and the substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Terminate Reaction: Stop the reaction by adding a termination buffer.
-
Detection of Substrate Phosphorylation:
-
Radioactive Method: Separate the reaction products by SDS-PAGE, transfer to a membrane, and expose to an X-ray film or a phosphor screen to detect the radiolabeled phosphorylated substrate.
-
Non-Radioactive Method: Separate the products by SDS-PAGE and perform a Western blot using a phospho-specific antibody against the phosphorylated substrate (e.g., anti-phospho-p53).
-
-
Data Analysis: Quantify the signal for the phosphorylated substrate at each this compound concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Conclusion
The assessment of this compound target engagement is crucial for understanding its mechanism of action and for its clinical development. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively measure the pharmacodynamic effects of this compound. By utilizing a combination of techniques to monitor key biomarkers such as p-Chk1 and γ-H2AX, researchers can robustly evaluate the in vitro and in vivo activity of this potent ATR inhibitor.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. This compound | C24H25N5O3S | CID 59472121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for studying checkpoint kinases - Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. Chemo-Phosphoproteomic Profiling with ATR Inhibitors this compound and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 12. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 1 study of the ATR inhibitor this compound in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. NCI 9938: Phase I clinical trial of ATR inhibitor this compound (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Berzosertib with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical and clinical protocols for the combination of Berzosertib (also known as M6220, VX-970, or VE-822), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with radiotherapy. This compound has been shown to act as a radiosensitizer across various cancer types, enhancing the efficacy of radiation treatment.[1][2][3] This document outlines the underlying mechanisms, provides detailed experimental protocols, and summarizes key quantitative data from relevant studies.
Mechanism of Action: Radiosensitization by ATR Inhibition
Radiotherapy induces DNA damage, primarily through the formation of double-strand breaks (DSBs), leading to cancer cell death. However, cancer cells can activate DNA damage response (DDR) pathways to repair this damage, leading to radioresistance. ATR kinase is a critical regulator of the DDR, particularly in response to single-strand DNA (ssDNA) breaks and replication stress, which can be exacerbated by radiation.[4][5]
By inhibiting ATR, this compound disrupts the S and G2/M cell cycle checkpoints, preventing cancer cells from arresting to repair radiation-induced DNA damage.[4] This forces the cells into premature mitosis with unrepaired DNA, leading to mitotic catastrophe and enhanced cell death. This mechanism of "synthetic lethality" is particularly effective in cancer cells with existing DDR deficiencies, such as p53 mutations, which are common in many tumors.[4][6]
Furthermore, the combination of this compound and radiation has been shown to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[7][8][9] This occurs through the accumulation of cytosolic double-stranded DNA fragments from unrepaired breaks, which are sensed by cGAS. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, promoting an anti-tumor immune response.[7][8][9]
Preclinical Data Summary
The following tables summarize quantitative data from preclinical studies on the combination of this compound and radiotherapy in various cancer models.
Table 1: In Vitro Efficacy of this compound in Combination with Radiotherapy in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | This compound IC50 (72h) | Treatment | Cell Viability Reduction | Colony Formation Reduction | Apoptosis Induction | Synergy | Reference |
| Cal-27 | 0.285 µM | 0.25 µM this compound + 4 Gy RT | to 7% | to 18% (with 0.016 µM this compound + 2 Gy RT) | to 420% | Strong Synergy | [1] |
| FaDu | 0.252 µM | 0.25 µM this compound + 4 Gy RT | to 22% | Not significantly affected by 2 Gy RT alone | to 295% | Synergistic to Additive | [1] |
Table 2: In Vivo Efficacy of this compound in Combination with Radiotherapy in Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment Schedule | Outcome | Reference |
| MCTNBC1, MCTNBC2, MCTNBC4 | This compound (60 mg/kg) 1 hour prior to each radiation dose (2 Gy/fraction) on Days 1-5 | Markedly reduced tumor doubling time | [8] |
| MCTNBC3 | This compound (60 mg/kg) 1 hour prior to each radiation dose (2 Gy/fraction) on Days 1-5 | No significant response | [8] |
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (Resazurin Assay) [1]
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate.
-
Treatment: After 24 hours, treat cells with this compound (0.016-1 µM) alone or in combination with a single dose of irradiation (0-8 Gy). Use 0.1% DMSO as a vehicle control.
-
Incubation: Incubate for 72 hours.
-
Resazurin Addition: Remove the medium and add fresh medium containing 56 µM resazurin.
-
Measurement: After a further incubation period (typically 1-4 hours), measure fluorescence at an appropriate wavelength.
-
Data Analysis: Normalize data to the untreated control group.
2. Clonogenic Survival Assay [1][8]
-
Cell Seeding: Seed a predetermined number of cells (e.g., 200-10,000 cells/well, dependent on radiation dose) in 6-well plates.
-
Treatment: Allow cells to attach for 24 hours. Treat with this compound (e.g., 0.016–0.125 µM) for a specified duration (e.g., 1 hour) before irradiation (0-8 Gy).
-
Colony Formation: Incubate for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid and stain with crystal violet.
-
Counting: Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
3. Apoptosis Assay (Caspase-Glo® 3/7 Assay) [1]
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate.
-
Treatment: After 24 hours, treat cells with this compound (e.g., Cal-27: 0.25 µM, FaDu: 0.5 µM) alone or in combination with a single dose of irradiation (4 Gy).
-
Incubation: Incubate for 48 hours.
-
Assay: Perform the Caspase-Glo® 3/7 assay according to the manufacturer's protocol. This typically involves adding the reagent to the wells, incubating, and then measuring luminescence.
-
Data Analysis: Normalize luminescence signals to the untreated control to determine the fold-change in apoptosis.
4. Immunoblotting for DNA Damage and Cell Cycle Markers [7]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., γH2AX, p-CHK1, p-TBK1, p-IRF3, STING). Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Protocol
1. Xenograft Tumor Model [8]
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID).
-
Tumor Implantation: Implant cancer cells or patient-derived tumor fragments subcutaneously into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into treatment groups: vehicle control, this compound alone, radiotherapy alone, and this compound in combination with radiotherapy.
-
Dosing and Schedule:
-
Administer this compound (e.g., 60 mg/kg) via an appropriate route (e.g., intraperitoneal injection).
-
Administer this compound 1 hour prior to each radiation fraction.
-
Deliver fractionated radiotherapy (e.g., 2 Gy per fraction for 5 consecutive days).
-
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Analysis: Compare tumor growth delay and overall survival between the different treatment groups.
Signaling Pathways and Experimental Workflows
References
- 1. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining radiation and the ATR inhibitor this compound activates STING signaling and enhances immunotherapy via inhibiting SHP1 function in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Phase 1 study of the ATR inhibitor this compound (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound + Radiation for Brain Metastases from Lung Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Combining radiation and the ATR inhibitor this compound activates STING signaling and enhances immunotherapy via inhibiting SHP1 function in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Note: Analysis of Cell Cycle Arrest Induced by Berzosertib Using Flow Cytometry
For Research Use Only.
Introduction
Berzosertib (also known as M6620, VX-970, or VE-822) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] In response to DNA damage and replication stress, ATR activates downstream signaling cascades, including the phosphorylation of checkpoint kinase 1 (Chk1), which leads to cell cycle arrest, allowing time for DNA repair.[3][4] By inhibiting ATR, this compound prevents this checkpoint activation, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DDR defects.[5] This application note provides a detailed protocol for analyzing the effects of this compound on cell cycle distribution using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry is a powerful technique for analyzing the cell cycle by measuring the DNA content of individual cells within a population. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. Consequently, the fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication, and are in the gap 2 or mitosis phase.
Treatment with a cell cycle checkpoint inhibitor like this compound is expected to alter the distribution of cells in these phases, often leading to an accumulation of cells in a specific phase, indicative of cell cycle arrest.
Data Presentation
The following table summarizes the quantitative data on cell cycle distribution in human chondrosarcoma (SW-1353) cells following treatment with the this compound analog VE-821.
Table 1: Effect of VE-821 (this compound analog) on Cell Cycle Distribution in SW-1353 Chondrosarcoma Cells [6]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 Gy) | 68.7 ± 3.4 | 12.3 ± 2.0 | 19.0 ± 2.6 |
| VE-821 (10 µM) | 71.9 ± 3.1 | 10.9 ± 1.8 | 17.2 ± 3.0 |
Data is presented as mean ± standard deviation from four independent experiments. The data shows a slight increase in the G0/G1 population and a corresponding decrease in the S and G2/M populations with VE-821 treatment alone in this cell line.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., SW-1353 chondrosarcoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (M6620, VX-970)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
5 ml flow cytometry tubes
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Vortex mixer
-
Flow cytometer with appropriate laser and filters for PI detection (e.g., excitation at 488 nm, emission at ~617 nm)
Experimental Procedure
1. Cell Culture and Treatment:
-
Culture the selected cancer cell line in complete medium until approximately 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration used.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or the vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation:
-
After the treatment period, harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 3 ml of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 400 µl of cold PBS.
-
While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells and prevent clumping.
-
Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.
3. Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with 3 ml of PBS.
-
Resuspend the cell pellet in 50 µl of RNase A solution (100 µg/ml) and incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Add 400 µl of PI staining solution (50 µg/ml) to the cell suspension and mix well.
-
Incubate the cells at room temperature for 15-30 minutes in the dark before analysis.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a low flow rate to obtain better resolution of the G0/G1 and G2/M peaks.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits ATR, preventing Chk1 activation and subsequent cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle effects of this compound via flow cytometry.
Logical Relationship of Expected Results
Caption: Logical flow of this compound's mechanism leading to cell cycle arrest and apoptosis.
References
- 1. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O6.4VX-970, selective inhibitor of ataxia telangiectasia and Rad3-related (ATR) protein. — Oxford Cancer Trials [080.kairuku.haiku.fry-it.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ATR Inhibitor VE-821 Enhances the Radiosensitivity and Suppresses DNA Repair Mechanisms of Human Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Berzosertib's Synergistic Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Berzosertib (formerly M6620, VX-970) is a potent and selective, first-in-class inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by DNA replication stress.[3] By inhibiting ATR, this compound prevents the activation of the ATR-Checkpoint Kinase 1 (Chk1) signaling pathway, disrupting DNA damage repair and leading to tumor cell apoptosis.[2][3] This mechanism has shown promise in sensitizing cancer cells to DNA-damaging agents like chemotherapy and radiation, making the evaluation of its synergistic effects a key area of research.[1][4] Preclinical studies have demonstrated that this compound acts as a chemosensitizer and radiosensitizer, with synergistic effects observed in combination with agents like cisplatin, carboplatin, and gemcitabine.[1][5][6]
These application notes provide a comprehensive overview of the methods and protocols required to evaluate the synergistic potential of this compound in combination with other anti-cancer agents.
Theoretical Framework for Synergy Evaluation
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Several mathematical models can be used to quantify synergy.
1.1. The Chou-Talalay Method (Combination Index - CI)
The most widely used method is the Chou-Talalay method, which calculates a Combination Index (CI).[5][7] The CI is a quantitative measure of the degree of drug interaction.
The formula for two drugs is: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ [7]
Where:
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of each drug alone required to produce a certain effect (e.g., 50% inhibition of cell viability, or IC50).[7]
-
(D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.[7]
Interpretation of CI Values:
Software such as CompuSyn can be used to calculate CI values from experimental data.[5]
1.2. The Zero Interaction Potency (ZIP) Model
Another method is the Zero Interaction Potency (ZIP) model, often used with software like SynergyFinder.[5] This model assesses the change in potency of the combined drugs compared to their individual effects.
Interpretation of ZIP Scores:
-
ZIP score > 10: Synergy[5]
-
ZIP score between -10 and 10: Additive effect[5]
-
ZIP score < -10: Antagonism[5]
Signaling Pathways and Experimental Workflow
2.1. ATR/CHK1 Signaling Pathway
This compound targets the ATR kinase, a key regulator of the DNA damage response. The following diagram illustrates the pathway and this compound's mechanism of action.
2.2. General Experimental Workflow
A typical workflow for evaluating the synergistic effects of this compound is outlined below.
Experimental Protocols
3.1. Protocol 1: In Vitro Cell Viability and Synergy Calculation
This protocol determines the IC50 values for this compound and the combination agent individually, and then evaluates the synergistic effect on cell viability.
Materials:
-
Cancer cell lines (e.g., Cal-27, FaDu)[5]
-
Cell culture medium and supplements
-
This compound and combination agent (e.g., cisplatin)[5]
-
96-well plates
-
Resazurin-based assay (e.g., PrestoBlue) or ATP-based assay (e.g., CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[4]
-
Monotherapy IC50 Determination:
-
Prepare serial dilutions of this compound and the combination agent separately.
-
Treat cells with a range of concentrations for each drug.
-
Incubate for 72 hours.[5]
-
Measure cell viability using a resazurin or ATP-based assay according to the manufacturer's protocol.
-
Calculate the IC50 value for each drug.
-
-
Combination Treatment:
-
Data Analysis:
-
Normalize viability data to untreated (DMSO) controls.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) or ZIP score to determine synergy, additivity, or antagonism.[5]
-
3.2. Protocol 2: Apoptosis Assay (Caspase-Glo 3/7)
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Treated cells in a 96-well plate
-
Luminometer
Procedure:
-
Cell Treatment: Seed 5,000 cells per well in a 96-well plate. After 24 hours, treat cells with this compound, the combination agent, or the combination for 48 hours.[5]
-
Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Incubate for 30 minutes at room temperature.[5]
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence signal of treated cells to that of untreated controls to determine the fold-increase in apoptosis.
3.3. Protocol 3: DNA Damage Assay (γH2AX Immunofluorescence)
This protocol assesses DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).
Materials:
-
Treated cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the respective agents for a specified time (e.g., 24-48 hours).
-
Fixation and Permeabilization:
-
Fix cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the intensity or number of γH2AX foci per nucleus. An increase in γH2AX signal indicates increased DNA damage.[8]
-
3.4. Protocol 4: Western Blot for Pathway Modulation
Western blotting can be used to confirm this compound's on-target effect by measuring the phosphorylation of its downstream target, CHK1, and to assess markers of apoptosis like cleaved PARP.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CHK1, anti-CHK1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells and determine protein concentration.
-
Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane.
-
Incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Apply chemiluminescent substrate and image the blot.
-
-
Data Analysis: Densitometry analysis can be performed to quantify changes in protein levels. A decrease in the p-CHK1/total CHK1 ratio indicates ATR inhibition.[9] An increase in cleaved PARP confirms apoptosis induction.[8]
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Cell Viability and IC50 Values
| Cell Line | Treatment | IC50 (µM) [95% CI] |
|---|---|---|
| Cal-27 | This compound | 0.285 [0.259–0.315][5] |
| FaDu | This compound | 0.252 [0.231–0.275][5] |
| Cal-27 | Cisplatin | 2.15[4] |
| FaDu | Cisplatin | 6.08[4] |
Table 2: Combination Index (CI) Values for this compound + Cisplatin
| Cell Line | Drug Concentrations (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
|---|---|---|---|---|
| Cal-27 | 0.0625 Berz + 0.625 Cis | 0.35 | 0.87[4] | Synergism |
| Cal-27 | 0.125 Berz + 1.25 Cis | 0.55 | 0.66[4] | Moderate Synergism |
| Cal-27 | 0.25 Berz + 2.5 Cis | 0.75 | 0.40[4] | Synergism |
| FaDu | (Various) | - | 0.42–0.88[4] | Synergism |
Table 3: Apoptosis and DNA Damage Markers
| Cell Line | Treatment | Fold Increase in Caspase 3/7 Activity | % of γH2AX Positive Cells |
|---|---|---|---|
| Cal-27 | Control | 1.0 | 5% |
| Cal-27 | This compound (0.25 µM) | 2.79[5] | 35% |
| Cal-27 | Cisplatin (2.5 µM) | 1.90[5] | 40% |
| Cal-27 | Combination | 3.26[5] | 85% |
These tables provide a clear and concise summary of the experimental findings, allowing for rapid assessment of this compound's synergistic potential.
References
- 1. Phase 1 study of the ATR inhibitor this compound in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. researchgate.net [researchgate.net]
- 5. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of the ATR inhibitor this compound (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Myelosuppression with Berzosertib Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing myelosuppression during preclinical and clinical research involving the ATR inhibitor, Berzosertib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly M6620, VX-970) is a potent and selective, first-in-class intravenous inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA breaks and replication stress.[3] By inhibiting ATR, this compound prevents cancer cells from repairing damaged DNA, leading to a lethal accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[4][5] This is particularly effective in tumors with existing defects in other DNA repair pathways, such as those with ATM or p53 mutations.[1][2]
Q2: Why is myelosuppression a common side effect of this compound treatment?
Myelosuppression, manifesting as anemia, thrombocytopenia, and neutropenia, is the primary and often dose-limiting toxicity of this compound, especially when used in combination with chemotherapy.[1] This is a direct on-target effect of ATR inhibition. Hematopoietic progenitor cells are highly proliferative and rely on the ATR pathway to manage the replication stress associated with rapid cell division. Inhibition of ATR in these cells disrupts their normal cell cycle and leads to a decrease in the production of mature blood cells.[1]
Q3: What is the rationale for combining this compound with chemotherapy?
Preclinical and clinical studies have shown that this compound can sensitize cancer cells to the DNA-damaging effects of various chemotherapeutic agents like cisplatin, gemcitabine, and carboplatin.[2][4] Many cancer cells have defects in the ATM-p53 signaling pathway, making them more reliant on the ATR pathway for survival when faced with DNA damage from chemotherapy.[4] By inhibiting ATR, this compound enhances the cytotoxic effects of these agents, potentially overcoming chemotherapy resistance.[2]
Q4: What is the concept of synthetic lethality in the context of this compound and ATM deficiency?
Synthetic lethality occurs when the combination of two genetic or chemical alterations leads to cell death, while either alteration alone is viable. Tumors with loss-of-function mutations in the ATM gene are deficient in a key DNA damage response pathway and become highly dependent on the ATR pathway to repair DNA damage and survive.[2][6] By inhibiting ATR with this compound in ATM-deficient tumors, both major DNA damage response pathways are disabled, leading to a high level of unrepaired DNA damage and selective cancer cell death.[2][6]
Troubleshooting Guides
Problem 1: High degree of myelosuppression observed in our in vivo preclinical model, leading to premature study termination.
-
Question: How can we mitigate the severe myelosuppression in our animal models to better study the anti-tumor efficacy of this compound?
-
Answer:
-
Dose and Schedule Modification: Myelosuppression is a dose-dependent toxicity of this compound.[7] Consider reducing the dose of this compound or the combination chemotherapy agent. The timing of administration is also crucial; preclinical studies suggest that administering this compound 12-24 hours after chemotherapy can be optimal.[8]
-
Supportive Care: Implement supportive care measures in your animal studies, such as the administration of growth factors like G-CSF (for neutropenia) or erythropoietin (for anemia), if the study design allows.
-
Biomarker-Driven Models: If possible, utilize xenograft or patient-derived xenograft (PDX) models with specific biomarkers of sensitivity to this compound, such as ATM deficiency.[6] This may allow for a therapeutic window where anti-tumor effects are observed at doses that are less myelosuppressive.
-
Humanized Mouse Models: To better model human hematopoiesis and myelosuppression, consider using humanized mouse models reconstituted with human hematopoietic stem cells.
-
Problem 2: Discrepancy between in vitro cytotoxicity and in vivo efficacy with this compound.
-
Question: We observe potent cancer cell killing with this compound in our 2D cell culture, but the anti-tumor effect in our xenograft model is less pronounced. What could be the reason?
-
Answer:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Ensure that the dosing regimen in your in vivo model achieves and maintains a therapeutically relevant concentration of this compound at the tumor site. Analyze plasma and tumor tissue concentrations of the drug.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than a 2D culture system. Factors such as hypoxia, nutrient deprivation, and interactions with stromal cells can influence drug response. Consider using 3D culture models (spheroids or organoids) for a more representative in vitro system.
-
Myelosuppression Impacting Treatment Duration: Severe myelosuppression may necessitate dose reductions or treatment holidays in your in vivo study, which could compromise the overall anti-tumor efficacy. Careful monitoring of animal health and blood counts is critical.
-
Problem 3: Difficulty in interpreting Colony Forming Unit (CFU) assay results for this compound-induced myelosuppression.
-
Question: Our CFU assay shows a decrease in all colony types (CFU-GM, BFU-E, CFU-GEMM) after this compound treatment. How do we determine if this is an expected on-target effect?
-
Answer:
-
On-Target Effect Confirmation: A pan-colony reduction is the expected outcome of ATR inhibition due to its essential role in highly proliferative hematopoietic progenitors.[1]
-
Dose-Response Curve: Generate a dose-response curve to determine the IC50 value (the concentration at which 50% of colony formation is inhibited). This will help in comparing the potency of this compound across different hematopoietic progenitor populations and against other compounds.
-
Comparison with Known Myelosuppressive Agents: Run a positive control with a compound known to cause myelosuppression (e.g., 5-fluorouracil) to validate your assay system.
-
Washout Experiments: To assess the reversibility of the effect, you can perform a washout experiment where the cells are exposed to this compound for a defined period, then washed and cultured in drug-free medium. This can provide insights into whether the inhibition is sustained or if progenitor function can be recovered.
-
Data Presentation
Table 1: Grade ≥3 Hematological Toxicities of this compound in Combination Therapies
| Clinical Trial (Combination) | Anemia (%) | Thrombocytopenia (%) | Neutropenia (%) | Leukopenia (%) | Lymphopenia (%) |
| Phase 1 with Cisplatin[4] | 16.7 | - | 20.0 | - | - |
| Phase 1 with Gemcitabine ± Cisplatin[2] | - | Grade 4 DLT | Grade 4 DLT | - | - |
| Phase 1 with Veliparib and Cisplatin[9] | 37.7 | 32.1 | 22.6 | 24.5 | 20.8 |
Note: Data is compiled from different clinical trials and patient populations, and direct comparison should be made with caution. DLT stands for Dose-Limiting Toxicity.
Experimental Protocols
Key Experiment: In Vitro Colony-Forming Unit (CFU) Assay for Myelosuppression
This assay is the gold standard for assessing the direct effects of a compound on hematopoietic progenitor cells.
Objective: To determine the inhibitory effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells from human bone marrow or cord blood.
Methodology:
-
Cell Source: Obtain fresh human bone marrow or umbilical cord blood from consenting donors. Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.
-
Cell Plating:
-
Prepare a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of different hematopoietic lineages (e.g., SCF, GM-CSF, G-CSF, IL-3, EPO).
-
Add a known number of MNCs to the methylcellulose medium.
-
Prepare serial dilutions of this compound and add them to the cell-medium mixture. Include a vehicle control (e.g., DMSO).
-
Plate the cell-medium-drug mixture in triplicate into 35 mm culture dishes.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14 days.
-
Colony Scoring:
-
After 14 days, identify and count the different types of colonies under an inverted microscope based on their morphology. The main colony types are:
-
CFU-GM: Granulocyte-Macrophage colonies.
-
BFU-E: Burst-Forming Unit-Erythroid colonies.
-
CFU-GEMM: Granulocyte, Erythrocyte, Macrophage, Megakaryocyte colonies (multipotential progenitors).
-
-
-
Data Analysis:
-
Calculate the mean number of colonies for each treatment group.
-
Express the results as a percentage of the vehicle control.
-
Generate a dose-response curve and calculate the IC50 value for each colony type.
-
Mandatory Visualization
Caption: ATR Signaling Pathway and the Point of Intervention by this compound.
Caption: Experimental Workflow for Assessing this compound-Induced Myelosuppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 study of the ATR inhibitor this compound (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. Phase 1 study of the ATR inhibitor this compound in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Application of the CFU-GM assay to predict acute drug-induced neutropenia: an international blind trial to validate a prediction model for the maximum tolerated dose (MTD) of myelosuppressive xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
Troubleshooting inconsistent results in Berzosertib assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Berzosertib.
I. FAQs: General Information
Q1: What is this compound and what is its mechanism of action?
This compound (also known as M6620, VE-822, and VX-970) is a potent and selective, first-in-class inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical enzyme in the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA that can arise from DNA damage and replication stress.[2][4] this compound works by blocking the ATR-Checkpoint Kinase 1 (Chk1) signaling pathway.[1][4] This inhibition prevents cancer cells from repairing damaged DNA, leading to a failure in cell cycle checkpoint activation, disruption of DNA repair, and ultimately, tumor cell death (apoptosis).[1][4] This approach is particularly effective in tumors with existing DDR defects, a concept known as synthetic lethality.[1]
Q2: What are the common research applications and assays for this compound?
This compound is primarily investigated for its potential to sensitize cancer cells to chemotherapy and radiotherapy.[4][5] Common in vitro assays include:
-
Cell Viability Assays (e.g., MTT, Resazurin): To determine the cytotoxic effects of this compound, alone or in combination with other agents.[5][6]
-
Clonogenic Survival Assays: To assess the long-term reproductive viability of cells after treatment.[5][6]
-
Western Blotting: To analyze the expression and phosphorylation status of key proteins in the ATR signaling pathway, such as phosphorylated Chk1 (p-Chk1), phosphorylated ATR (pATR), and markers of DNA damage like γH2AX.[7]
-
Immunofluorescence/Foci Assays: To visualize and quantify DNA damage markers like γH2AX and 53BP1 foci, or proteins involved in DNA repair like Rad51.[8]
-
Apoptosis Assays (e.g., Caspase 3/7 activation, Annexin V): To measure the extent of programmed cell death induced by treatment.[5][6][9]
-
Cell Cycle Analysis: To determine the effect of this compound on cell cycle progression, as ATR inhibition can abrogate DNA damage-induced G2/M checkpoint arrest.[8]
Q3: How should I store and handle this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
| Storage Condition | Duration |
| Powder at -20°C | Up to 3 years |
| In solvent (e.g., DMSO) at -80°C | Up to 1 year |
| Short-term at 4°C | Up to 1 week |
-
Reconstitution: this compound is soluble in DMSO.[9][10] For in vitro experiments, dissolve in DMSO to create a stock solution, which can then be further diluted in appropriate cell culture media before use.[9] Sonication may be required to fully dissolve the compound.[9]
-
Freeze-Thaw Cycles: It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9]
-
In Vivo Formulation: For animal studies, this compound can be formulated in various vehicles, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[9]
II. Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent or unexpected results in this compound assays.
Problem: High variability in IC50 values or cell killing effects between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Line Heterogeneity and Passage Number | Different cell lines exhibit varying sensitivity to this compound.[5][6] Even within the same cell line, genetic drift can occur with high passage numbers. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Drug Concentration | Ensure accurate and consistent preparation of this compound dilutions from a fresh aliquot of the stock solution for each experiment. Verify the final DMSO concentration in the media is consistent across all wells and does not exceed cytotoxic levels (typically <0.5%). |
| Suboptimal Seeding Density | Cell density can influence drug response. Optimize seeding density to ensure cells are in the exponential growth phase during the treatment period. Refer to established protocols for your specific cell lines.[6] |
| Variations in Treatment Duration | The duration of this compound exposure can significantly impact results. IC50 values are often reported after 72 hours of treatment.[5][6] Maintain a consistent treatment duration across all experiments. |
| This compound Stability in Media | This compound may degrade in culture media over long incubation periods. For longer experiments, consider replenishing the media with fresh this compound. |
Problem: this compound shows little to no effect as a single agent.
| Potential Cause | Troubleshooting Steps |
| Cell Line Resistance | Some cancer cell lines may not have the specific DNA Damage Response (DDR) defects (e.g., ATM loss) that confer sensitivity to ATR inhibitors.[11] Consider using cell lines with known DDR deficiencies to establish a positive control. |
| Monotherapy vs. Combination | This compound's primary mechanism is often to sensitize cells to DNA-damaging agents.[5][12] Its effect as a monotherapy can be modest.[12] Test this compound in combination with chemotherapy (e.g., cisplatin, gemcitabine) or radiation to observe its sensitizing effects.[5][6] |
| Insufficient Drug Concentration or Duration | The concentration of this compound may be too low, or the treatment time too short. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. IC50 values in sensitive HNSCC cell lines have been reported in the 0.25-0.29 µM range after 72 hours.[5][6] |
Problem: Inconsistent or no change in phosphorylated Chk1 (p-Chk1) levels after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Lack of Baseline ATR Activation | Phosphorylation of Chk1 by ATR is dependent on the presence of DNA damage or replication stress.[4] Without a DNA-damaging co-treatment (e.g., hydroxyurea, cisplatin, radiation), basal p-Chk1 levels may be too low to detect a decrease with this compound.[13] Include a positive control where cells are co-treated with a DNA-damaging agent to induce ATR activity.[14] |
| Incorrect Timing of Sample Collection | The kinetics of Chk1 phosphorylation and its inhibition by this compound can be transient. Preclinical studies suggest that optimal administration of this compound is 12-24 hours after chemotherapy, corresponding to peak p-Chk1 activation.[15] Perform a time-course experiment to identify the optimal time point for observing p-Chk1 inhibition in your model system. |
| Poor Antibody Quality | Ensure the p-Chk1 (Ser345) antibody is validated and specific. Run positive and negative controls to verify antibody performance. |
| Sample Preparation Issues | Phosphatase activity can lead to the loss of phosphorylation during sample preparation. Use phosphatase inhibitors in your lysis buffer and keep samples on ice.[9] |
Problem: Unexpected changes in total protein levels (e.g., total Chk1).
| Potential Cause | Troubleshooting Steps |
| Protein Degradation | Some studies have shown that the combination of this compound and cisplatin can lead to a loss of total CHEK1 expression through proteasomal degradation.[16] |
| Loading Control Inaccuracy | Ensure that your loading control (e.g., GAPDH, β-actin) is not affected by the experimental conditions. |
Problem: High background or inconsistent γH2AX foci formation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fixation and Permeabilization | The methods for cell fixation and permeabilization are critical for antibody access to nuclear proteins. Optimize these steps for your specific cell line and antibody. |
| Baseline DNA Damage | High basal levels of γH2AX can be present in some cancer cell lines due to inherent genomic instability.[11] This can make it difficult to detect treatment-induced changes. |
| Timing of Analysis | This compound is expected to increase the persistence of DNA damage foci (like γH2AX) induced by chemotherapy or radiation.[8][17] Analyze foci at various time points after co-treatment to capture this effect. |
III. Experimental Protocols & Data
1. Cell Viability (Resazurin Assay) Protocol [6]
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate.
-
Incubation: Incubate for 24 hours.
-
Treatment: Treat cells with this compound alone (e.g., 0.031–1 µM) or in combination with a DNA-damaging agent. Use 0.1% DMSO as a vehicle control.
-
Incubation: Incubate for 72 hours.
-
Resazurin Addition: Remove the medium and add fresh medium containing 56 µM resazurin.
-
Measurement: Measure fluorescence or absorbance according to the manufacturer's instructions after a suitable incubation period.
2. Western Blot Protocol for ATR Pathway Analysis [18]
-
Cell Lysis: Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 50 µg of total protein per lane and resolve on a 4-12% Bis-Tris SDS-PAGE gel.
-
Transfer: Transfer proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBS-T (0.1% Tween-20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., for p-Chk1 Ser345, γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with an appropriate secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an imaging system.
IC50 Values of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines (72h treatment) [6]
| Cell Line | IC50 (µM) | 95% Confidence Interval |
| Cal-27 | 0.285 | 0.259–0.315 |
| FaDu | 0.252 | 0.231–0.275 |
Effect of this compound in Combination with Radiation on Cell Viability in HNSCC Lines [6]
| Cell Line | Treatment | % Cell Viability |
| Cal-27 | 4 Gy Radiation | 72% |
| 0.25 µM this compound | 72% | |
| 4 Gy + 0.25 µM this compound | 7% | |
| FaDu | 4 Gy Radiation | 82% |
| 0.25 µM this compound | 55% | |
| 4 Gy + 0.25 µM this compound | 22% |
IV. Visual Guides
Caption: this compound inhibits ATR, preventing Chk1 activation and leading to apoptosis.
Caption: Workflow for analyzing ATR pathway proteins via Western Blot.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Phase 1 study of the ATR inhibitor this compound (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | VE-822 | ATR inhibitor | antitumor | TargetMol [targetmol.com]
- 10. medkoo.com [medkoo.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Portico [access.portico.org]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Population pharmacokinetics of ATR inhibitor this compound in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. Chemo-Phosphoproteomic Profiling with ATR Inhibitors this compound and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating hematologic toxicities associated with the use of Berzosertib, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hematologic toxicity?
A1: this compound-induced hematologic toxicity is an on-target effect stemming from its mechanism of action. This compound inhibits ATR, a crucial kinase in the DNA Damage Response (DDR) pathway that is activated by replication stress.[1][2] Hematopoietic stem and progenitor cells are highly proliferative and are therefore susceptible to replication stress. By inhibiting ATR, this compound disrupts the normal DNA damage repair processes in these rapidly dividing cells, leading to cell cycle arrest and apoptosis.[1] This results in myelosuppression, manifesting as anemia, thrombocytopenia, neutropenia, and lymphopenia.[1]
Q2: What are the most commonly observed hematologic toxicities with this compound?
A2: The most frequently reported grade ≥3 hematologic toxicities in clinical trials of this compound, particularly when used in combination with chemotherapy, are anemia, thrombocytopenia, and neutropenia.[3][4] Lymphopenia is also a common finding.[5] The incidence and severity of these toxicities are dose-dependent and can be exacerbated when this compound is combined with other myelosuppressive agents.[6]
Troubleshooting Guide: Managing Hematologic Toxicity in Experiments
Issue 1: High incidence of severe anemia, thrombocytopenia, or neutropenia in preclinical models.
Possible Cause: The dose and/or schedule of this compound, alone or in combination with other agents, is too aggressive for the model system.
Suggested Mitigation Strategies:
-
Dose Reduction: Systematically reduce the dose of this compound and/or the combination agent to identify a better-tolerated regimen that maintains efficacy.
-
Intermittent Dosing Schedule: Implement a dosing holiday to allow for bone marrow recovery. Preclinical studies have suggested that intermittent dosing can reduce hematologic toxicity.
-
Supportive Care: In animal models, consider the use of hematopoietic growth factors, such as granulocyte colony-stimulating factor (G-CSF) for neutropenia or erythropoietin-stimulating agents (ESAs) for anemia, to support hematopoietic recovery.[1][7] However, the timing and dose of these growth factors in the context of this compound treatment need to be carefully optimized.
Issue 2: Difficulty in interpreting the contribution of this compound to hematologic toxicity when used in combination with a known myelosuppressive agent.
Suggested Approach:
-
Establish Baselines: Conduct single-agent dose-escalation studies for both this compound and the combination agent in the relevant preclinical model to understand the individual toxicity profiles.
-
Staggered Dosing: Preclinical data suggests that administering this compound 12-24 hours after chemotherapy may optimize its efficacy.[5][8] This staggered approach may also help in distinguishing the acute toxicities of each agent.
-
Pharmacodynamic (PD) Biomarkers: Monitor PD biomarkers such as phosphorylated Chk1 (pChk1) to confirm target engagement by this compound at doses that may be less myelosuppressive.[8]
Data on this compound-Related Hematologic Toxicity from Clinical Trials
The following tables summarize the incidence of Grade ≥3 hematologic adverse events observed in select clinical trials of this compound in combination with various chemotherapeutic agents.
Table 1: Grade ≥3 Hematologic Toxicities of this compound in Combination with Gemcitabine and Cisplatin in Metastatic Urothelial Carcinoma [6]
| Adverse Event | This compound + Cisplatin/Gemcitabine (n=46) | Cisplatin/Gemcitabine (n=41) |
| Thrombocytopenia | 59% | 39% |
| Neutropenia | 37% | 27% |
Table 2: Grade ≥3 Hematologic Toxicities of this compound in Combination with Topotecan in Small Cell Lung Cancer [5]
| Adverse Event | This compound + Topotecan (n=26) |
| Lymphopenia | 69.2% |
| Thrombocytopenia | 57.7% |
| Anemia | 53.8% |
| Neutropenia | 15.4% |
Table 3: Grade ≥3 Hematologic Toxicities of this compound in Combination with Cisplatin in Advanced Solid Tumors [3]
| Adverse Event | This compound + Cisplatin (n=31) |
| Neutropenia | 20.0% |
| Anemia | 16.7% |
Key Experimental Protocols
1. Preclinical Assessment of Hematologic Toxicity using Colony-Forming Unit (CFU) Assay
The CFU assay is a validated in vitro method to predict the myelosuppressive potential of a compound on hematopoietic progenitor cells.[7][8][9]
-
Cell Source: Bone marrow mononuclear cells from human, mouse, or other relevant species.
-
Methodology:
-
Isolate bone marrow mononuclear cells.
-
Plate cells in a semi-solid methylcellulose-based medium supplemented with a cocktail of cytokines to support the growth of different hematopoietic lineages (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid).[10]
-
Add this compound at a range of concentrations.
-
Incubate for 10-14 days to allow for colony formation.
-
Enumerate and classify colonies based on morphology.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of colony formation) for each lineage to determine its relative hematopoietic toxicity.
-
2. Clinical Monitoring and Management of Hematologic Toxicity
This protocol outlines a general framework for monitoring and managing hematologic toxicities in patients receiving this compound in a clinical trial setting.
-
Monitoring:
-
Complete Blood Count (CBC) with differential should be performed at baseline, weekly during the first two cycles, and then at the beginning of each subsequent cycle, or more frequently as clinically indicated.
-
-
Management of Neutropenia:
-
Grade 3 Neutropenia (ANC <1.0 to 0.5 x 109/L): Consider dose delay of this compound and/or the combination agent until recovery to Grade ≤2. Prophylactic G-CSF may be considered in subsequent cycles.[4]
-
Grade 4 Neutropenia (ANC <0.5 x 109/L) or Febrile Neutropenia: Interrupt treatment immediately. Institute appropriate medical management, including broad-spectrum antibiotics for febrile neutropenia. Dose reduction of this compound and/or the combination agent is recommended for subsequent cycles. Prophylactic G-CSF is strongly recommended.[4]
-
-
Management of Thrombocytopenia:
-
Grade 3 Thrombocytopenia (Platelets <50 to 25 x 109/L): Consider dose delay until platelets recover to Grade ≤2.
-
Grade 4 Thrombocytopenia (Platelets <25 x 109/L): Interrupt treatment. Platelet transfusions may be administered if clinically indicated (e.g., active bleeding).[11] Dose reduction is recommended for subsequent cycles.
-
-
Management of Anemia:
Visualizations
Caption: The ATR signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: Experimental workflow for assessing and managing this compound-related hematologic toxicity.
References
- 1. Patient Burden and Real-World Management of Chemotherapy-Induced Myelosuppression: Results from an Online Survey of Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal experimental design for efficient toxicity testing in microphysiological systems: A bone marrow application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA損傷応答(DDR)経路 [sigmaaldrich.com]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. oncnursingnews.com [oncnursingnews.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Hematotoxicity testing by cell clonogenic assay in drug development and preclinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human and mouse hematopoietic colony-forming cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myelosuppression: Causes, symptoms, treatment, and more [medicalnewstoday.com]
Technical Support Center: Berzosertib Combination Dose-Escalation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berzosertib in combination therapies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is a common dose-escalation design for this compound combination studies?
A common approach is the 3+3 dose-escalation design.[1][2][3] This design involves enrolling cohorts of three patients at escalating dose levels of this compound combined with a fixed dose of a chemotherapeutic agent. If no dose-limiting toxicities (DLTs) are observed, the trial proceeds to the next dose level. If one of three patients experiences a DLT, the cohort is expanded to six patients. The maximum tolerated dose (MTD) is typically defined as the dose level at which fewer than two of six patients experience a DLT. Some studies have also utilized a modified Storer's up-and-down dose escalation design.[4][5]
Q2: What are the typical dose-limiting toxicities (DLTs) observed with this compound combinations?
The most frequently observed DLTs are hematological. These include neutropenia, thrombocytopenia, and anemia.[6] Other reported DLTs include hypersensitivity reactions, increased alanine aminotransferase, and febrile neutropenia.[4][5][7] Non-hematological toxicities like diarrhea and fatigue are also common but are less frequently dose-limiting.[4][5] Careful monitoring of blood counts is crucial throughout the treatment cycle.
Q3: How is the Recommended Phase 2 Dose (RP2D) for this compound combinations determined?
The RP2D is determined based on the safety, tolerability, and in some cases, preliminary efficacy data from the dose-escalation study.[3][4][7] It is the highest dose of this compound in combination with the other therapeutic agent that is considered safe and tolerable for further investigation in Phase 2 trials.[3][4][7] For instance, in combination with gemcitabine, the RP2D for this compound was established as 210 mg/m² on days 2 and 9 with gemcitabine at 1000 mg/m² on days 1 and 8 of a 21-day cycle.[3]
Q4: What is the rationale for the typical dosing schedule of this compound (e.g., days 2 and 9) in combination with chemotherapy administered on day 1?
This compound is an ATR inhibitor that targets the DNA damage response (DDR) pathway.[8] Chemotherapeutic agents often induce DNA damage in cancer cells.[1] By administering this compound after chemotherapy, the goal is to inhibit the cancer cells' ability to repair the DNA damage induced by the chemotherapy, thereby leading to synthetic lethality and enhanced tumor cell death.[1]
Q5: Are there specific biomarkers that could predict response to this compound combination therapy?
Defects in the DNA damage response pathway, particularly mutations or loss of the ATM (Ataxia-Telangiectasia Mutated) gene, are being investigated as potential biomarkers for sensitivity to ATR inhibitors like this compound.[8] Preclinical data suggest that cancer cells with ATM-p53 signaling pathway defects are more reliant on ATR for mitigating DNA damage.[1]
Q6: What are some common challenges in this compound combination studies and how can they be addressed?
A primary challenge is managing overlapping toxicities, especially hematological ones, between this compound and the combination agent.[9] This may require dose reductions of either agent or the prophylactic use of growth factors like pegfilgrastim.[10] Another challenge is patient selection. Enriching the study population with patients harboring specific biomarkers, such as ATM loss, may increase the likelihood of observing clinical benefit.[8]
Data Presentation
Table 1: Dose-Escalation Designs for this compound Combination Therapies
| Combination Agent | Dose-Escalation Design | This compound Dose Range (mg/m²) | Combination Agent Dose (mg/m²) | Recommended Phase 2 Dose (RP2D) | Reference |
| Cisplatin | 3+3 Design | 90 - 210 | 40 - 75 | This compound 140 mg/m² (days 2 & 9) + Cisplatin 75 mg/m² (day 1) Q3W | [1][7] |
| Gemcitabine | 3+3 Design | 18 - 210 | 500 - 1000 | This compound 210 mg/m² (days 2 & 9) + Gemcitabine 1000 mg/m² (days 1 & 8) Q3W | [2][3] |
| Irinotecan | Modified Storer's up and down | 60 - 270 | 180 | This compound 270 mg/m² + Irinotecan 180 mg/m² every 2 weeks in a 4-week cycle | [4][5] |
| Carboplatin | Phase I Dose Escalation | Starting at 60 | AUC 5 | This compound 90 mg/m² (days 2 & 9) + Carboplatin AUC 5 (day 1) in 21-day cycles | [6] |
| Sacituzumab Govitecan | 3+3 Design | Up to 210 | Up to 10 mg/kg | Sacituzumab govitecan 10 mg/kg (days 1 & 8) + this compound 210 mg/m² (days 2 & 9) in 21-day cycles | [10] |
Table 2: Common Grade ≥ 3 Treatment-Related Adverse Events in this compound Combination Studies
| Adverse Event | Combination with Irinotecan (%)[4][5] | Combination with Cisplatin (%)[7] | Combination with Carboplatin (%)[6] |
| Neutrophil Decrease / Neutropenia | 34 | 20 | 26 |
| Lymphocyte Decrease | 30 | - | - |
| WBC Decrease | 28 | - | - |
| Anemia | 20 | 16.7 | 4 |
| Diarrhea | 16 | - | - |
| Fatigue | 8 | - | - |
| Hypokalemia | 8 | - | - |
| Thrombocytopenia | - | - | 4 |
Experimental Protocols
Protocol: In Vitro Synergy Assessment using a Cell Viability Assay
This protocol outlines a general method for assessing the synergistic anti-cancer effect of this compound in combination with a chemotherapeutic agent in a cancer cell line.
1. Materials:
- Cancer cell line of interest
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- This compound (stock solution in DMSO)
- Chemotherapeutic agent (e.g., Cisplatin, stock solution in a suitable solvent)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- Plate reader
2. Procedure:
- Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
- Incubate for 24 hours to allow for cell attachment.
- Drug Treatment:
- Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
- Treat the cells with:
- This compound alone at various concentrations.
- Chemotherapeutic agent alone at various concentrations.
- A combination of this compound and the chemotherapeutic agent at various concentration ratios.
- Vehicle control (e.g., DMSO).
- Ensure each condition is performed in triplicate.
- Incubation:
- Incubate the plates for a specified period (e.g., 72 hours).
- Cell Viability Measurement:
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or luminescence using a plate reader.
- Data Analysis:
- Calculate the percentage of cell viability for each condition relative to the vehicle control.
- Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
- Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: ATR signaling pathway and mechanism of this compound inhibition.
Caption: A typical 3+3 dose-escalation study design workflow.
Caption: Experimental workflow for synergy assessment.
References
- 1. Phase 1 study of the ATR inhibitor this compound in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of the ATR inhibitor this compound (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of the ATR inhibitor this compound (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NCI 9938: Phase I clinical trial of ATR inhibitor this compound (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase I Trial of this compound Alone or Combined With Carboplatin in Advanced Solid Tumors - The ASCO Post [ascopost.com]
- 7. Phase 1 study of the ATR inhibitor this compound in combination with cisplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - My Cancer Genome [mycancergenome.org]
- 9. Unlocking the therapeutic potential of ATR inhibitors: Advances, challenges, and opportunities in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Replication Stress and Chemotherapy Resistance with a Combination of Sacituzumab Govitecan and this compound: A Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Berzosertib and Tumor Heterogeneity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATR inhibitor Berzosertib, with a specific focus on addressing challenges related to tumor heterogeneity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does tumor heterogeneity influence its efficacy?
A1: this compound is a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical regulator of the DNA damage response (DDR), primarily activated by replication stress.[2] this compound's mechanism of action involves blocking the ATR-Checkpoint Kinase 1 (Chk1) signaling pathway.[1] This inhibition prevents cancer cells from repairing damaged DNA, leading to a phenomenon known as "mitotic catastrophe" and subsequent apoptosis.[1]
This therapeutic strategy often relies on the principle of synthetic lethality . It is particularly effective in tumors that have pre-existing defects in other DDR pathways, such as those with mutations in ATM or TP53.[1][3]
Tumor heterogeneity , the presence of diverse cancer cell populations within a single tumor, significantly impacts this compound's response. This heterogeneity can be:
-
Genetic: Variations in genes like ATM, TP53, ATRX, SLFN11, and APOBEC3B across different tumor subclones.
-
Epigenetic: Differences in gene expression patterns that are not due to changes in the DNA sequence itself.
This diversity means that while some subclones within a tumor may be sensitive to this compound due to specific DDR deficiencies, others may be resistant, leading to an overall mixed or poor response. Therefore, a thorough understanding of the molecular landscape of the tumor is crucial for predicting and interpreting the response to this compound.
Q2: My cells show variable or weak inhibition of phospho-Chk1 (Ser345) after this compound treatment. What could be the issue?
A2: This is a common issue. Phospho-Chk1 (p-Chk1) at serine 345 is a direct downstream target of ATR, and its inhibition is a key pharmacodynamic biomarker for this compound activity.[2] Here are several potential reasons for weak or variable p-Chk1 inhibition and troubleshooting steps:
-
Suboptimal Drug Concentration or Treatment Time:
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. The IC50 for this compound can vary between cell lines.[4]
-
-
Poor Antibody Quality or Western Blot Technique:
-
Troubleshooting:
-
Ensure you are using a high-quality, phospho-specific antibody validated for Western blotting.
-
Optimize your Western blot protocol for phosphorylated proteins. This includes using phosphatase inhibitors during lysate preparation, blocking with BSA instead of milk (which contains phosphoproteins), and using Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS).[5][6]
-
-
-
Low Basal Replication Stress:
-
Troubleshooting: Some cell lines may have low intrinsic replication stress. To induce a more robust and measurable p-Chk1 signal, consider pre-treating your cells with a DNA-damaging agent (e.g., a low dose of gemcitabine or hydroxyurea) to activate the ATR pathway before adding this compound.[2]
-
-
Tumor Cell Heterogeneity:
-
Troubleshooting: If you are working with a heterogeneous cell line, it's possible that only a subpopulation of cells is responding to this compound. Consider single-cell analysis techniques or cell sorting to investigate subclonal responses.
-
Q3: We are observing heterogeneous or complete loss of ATM staining in our tumor samples. How should we interpret this in the context of this compound sensitivity?
A3: ATM status is a key biomarker for this compound sensitivity due to the principle of synthetic lethality.[1][3] Here's how to interpret ATM staining patterns:
-
Complete Loss of ATM: Tumors with a complete absence of ATM protein expression are often more reliant on the ATR pathway for DNA repair and cell cycle checkpoint control.[3] Therefore, these tumors are predicted to be more sensitive to this compound. A complete response to this compound monotherapy has been observed in a patient with an ATM-deficient advanced colorectal cancer.[7]
-
Heterogeneous ATM Staining: This indicates intra-tumor heterogeneity for ATM expression. Some tumor subclones may be ATM-deficient and sensitive to this compound, while others are ATM-proficient and may be resistant. This can lead to a partial or mixed response to treatment.
-
Interpretation Considerations:
-
It is crucial to use a validated antibody and a standardized immunohistochemistry (IHC) protocol.
-
The scoring of ATM staining should be performed by a trained pathologist, taking into account the percentage and intensity of stained tumor cells.[7]
-
The presence of staining in non-tumor cells within the sample can serve as an internal positive control.
-
Q4: We are not seeing the expected synergy when combining this compound with a DNA-damaging agent in our in vitro experiments. What are the potential reasons?
A4: The timing and sequence of drug administration are critical for achieving synergy between this compound and DNA-damaging agents.
-
Suboptimal Dosing Schedule: Preclinical studies have shown that the optimal efficacy is often achieved when this compound is administered 12-24 hours after the DNA-damaging agent.[2][8] This timing corresponds to the peak activation of the ATR pathway in response to the initial DNA damage.
-
Cell Line-Specific Resistance Mechanisms:
-
Drug Concentrations: Ensure that the concentrations of both this compound and the DNA-damaging agent are appropriate. A full dose-response matrix (checkerboard assay) can help to identify synergistic concentration ranges.
Troubleshooting Guides
Troubleshooting Western Blot for Phospho-Proteins (p-Chk1, γ-H2AX)
| Problem | Potential Cause | Recommended Solution |
| No or weak signal | Inefficient phosphorylation or dephosphorylation during sample prep. | - Treat cells with a known ATR activator (e.g., hydroxyurea, UV) as a positive control.[6] - Always use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors.[11] - Keep samples on ice at all times. |
| Low abundance of the phosphorylated protein. | - Increase the amount of protein loaded on the gel.[6] - Consider immunoprecipitation to enrich for the target protein before Western blotting. | |
| Poor antibody performance. | - Use a phospho-specific antibody that has been validated for Western blotting.[6] - Optimize the primary antibody concentration and consider an overnight incubation at 4°C.[5] | |
| High background | Blocking agent is interfering with detection. | - Avoid using milk as a blocking agent. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[5][11] |
| Non-specific antibody binding. | - Ensure adequate washing steps with TBST.[5] - Titrate the primary and secondary antibody concentrations. | |
| Buffer composition. | - Use Tris-Buffered Saline with Tween 20 (TBST) for washes and antibody dilutions, as phosphate in PBS can interfere with phospho-antibody binding.[6][11] | |
| Multiple bands or non-specific bands | Antibody is not specific enough. | - Check the antibody datasheet for validation data. - Run a control with a non-phosphorylated version of the protein if available. |
| Sample degradation. | - Use fresh samples and ensure protease inhibitors are included in the lysis buffer.[11] |
Troubleshooting Immunohistochemistry for ATM
| Problem | Potential Cause | Recommended Solution |
| No or weak staining | Inactive primary antibody. | - Ensure proper antibody storage and use a fresh aliquot. - Run a positive control tissue known to express ATM. |
| Antigen epitope is masked. | - Optimize antigen retrieval conditions (e.g., heat-induced epitope retrieval with different buffers and incubation times).[12] | |
| Incorrect antibody concentration. | - Perform an antibody titration to find the optimal concentration.[12] | |
| High background staining | Non-specific antibody binding. | - Ensure adequate blocking with serum from the same species as the secondary antibody.[12] - Increase the duration or number of wash steps.[12] |
| Endogenous peroxidase activity (for HRP-based detection). | - Include a peroxidase quenching step (e.g., with hydrogen peroxide) in the protocol.[13] | |
| Non-specific staining | Secondary antibody is binding non-specifically. | - Run a control with only the secondary antibody to check for non-specific binding.[12] - Use a pre-adsorbed secondary antibody. |
| Tissue drying out during incubation. | - Perform all incubation steps in a humidified chamber.[12] | |
| Tissue morphology is poor | Harsh antigen retrieval. | - Reduce the time or temperature of the antigen retrieval step.[12] |
| Poor fixation. | - Ensure tissue was properly fixed in 10% neutral buffered formalin for an adequate amount of time.[12] |
Quantitative Data Summary
Table 1: Efficacy of this compound in Combination Therapy in Advanced Solid Tumors
| Tumor Type | Treatment | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Notes | Citation |
| Platinum-Resistant Small Cell Lung Cancer | This compound + Topotecan | 26 | 36% | 4.8 months | Responses were observed in both platinum-sensitive and platinum-resistant disease. | [14] |
| Advanced Solid Tumors | This compound + Cisplatin | 31 | 12.9% (4 partial responses) | Not Reported | Patients had previously progressed on platinum-based chemotherapy. | [15] |
| Advanced Solid Tumors | This compound + Gemcitabine | 52 | Not specified, but most had partial response or stable disease | 29.3 weeks (at higher this compound doses) | Dose-dependent anti-tumor effects were observed. | [3][16] |
| TP53-mutant Gastric/GEJ Cancer | This compound + Irinotecan | 16 | 6.2% | 4.01 months | The primary endpoint of ORR was not met, but the combination was well-tolerated. | [17] |
Table 2: this compound Efficacy by Biomarker Status
| Biomarker | Tumor Type | Treatment | Finding | Citation |
| ATM alterations | Pancreatic Cancer | This compound + Irinotecan | Two partial responses were observed in patients with ATM-altered tumors. | [15] |
| ATM loss | Colorectal Cancer | This compound Monotherapy | A complete response was observed in a patient with ATM loss, lasting 29 months. | [18] |
| SLFN11-low | Small Cell Lung Cancer | This compound + Lurbinectedin | The combination showed a greater than additive effect in SLFN11-low models. | [10][19] |
| SDH-mutant | Gastrointestinal Stromal Tumors (GIST) | This compound Monotherapy | Patients with SDH-mutant GIST had the longest median PFS (229 days). | [7] |
Experimental Protocols
Protocol 1: Western Blot for p-Chk1 (Ser345) and γ-H2AX
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[21]
-
-
Gel Electrophoresis:
-
Load 20-30 µg of total protein per well onto an SDS-PAGE gel.
-
Run the gel at 100V for 1-2 hours or until the dye front reaches the bottom.[20]
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol.
-
Transfer can be done using a wet or semi-dry system. For wet transfer, run at 100V for 1-2 hours or overnight at a lower voltage in a cold room.[21]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (anti-p-Chk1 Ser345 or anti-γ-H2AX) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[5]
-
Wash the membrane three times for 5 minutes each with TBST.[20]
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[20]
-
Wash the membrane three times for 5 minutes each with TBST.[20]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using a digital imager.
-
Protocol 2: Immunohistochemistry for ATM on FFPE Tissues
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for at least 30 minutes.
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.[22]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer pH 6.0) and heating in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.[23]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[24]
-
Wash with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating with 5% normal serum (from the same species as the secondary antibody) in PBS for 30-60 minutes.[24]
-
Incubate with the primary anti-ATM antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.[24]
-
Wash slides three times with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.[22]
-
Wash slides three times with PBS.
-
-
Signal Amplification and Detection:
-
Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.
-
Wash slides three times with PBS.
-
Apply DAB substrate and incubate until the desired brown color develops. Monitor under a microscope.[22]
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 3: qRT-PCR for SLFN11 mRNA Expression
-
RNA Extraction:
-
Extract total RNA from cell pellets or tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
qPCR Run:
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of SLFN11 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits ATR, preventing Chk1 phosphorylation and cell cycle arrest, leading to apoptosis.
Experimental Workflow: Investigating this compound Resistance
Caption: Workflow for identifying and targeting mechanisms of acquired resistance to this compound.
Logical Relationship: Biomarkers of this compound Sensitivity
Caption: Key molecular biomarkers influencing tumor cell sensitivity and resistance to this compound.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Population pharmacokinetics of ATR inhibitor this compound in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of the ATR inhibitor this compound (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase 1 study of the ATR inhibitor this compound in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SLFN11 biomarker status predicts response to lurbinectedin as a single agent and in combination with ATR inhibition in small cell lung cancer - Kundu - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. SLFN11 biomarker status predicts response to lurbinectedin as a single agent and in combination with ATR inhibition in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 13. origene.com [origene.com]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. bu.edu [bu.edu]
- 17. ascopubs.org [ascopubs.org]
- 18. news.cancerconnect.com [news.cancerconnect.com]
- 19. researchgate.net [researchgate.net]
- 20. docs.abcam.com [docs.abcam.com]
- 21. bio-rad.com [bio-rad.com]
- 22. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. stagebio.com [stagebio.com]
- 24. Chromogenic Immunohistochemistry (IHC) Paraffin Protocol: Novus Biologicals [novusbio.com]
- 25. SLFN11 inhibits hepatocellular carcinoma tumorigenesis and metastasis by targeting RPS4X via mTOR pathway [thno.org]
Validation & Comparative
Comparative Efficacy of Berzosertib and PARP Inhibitors in Oncology
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanisms of action, and clinical data for two prominent classes of DNA Damage Response (DDR) inhibitors: Berzosertib, a first-in-class Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitor, and Poly (ADP-ribose) polymerase (PARP) inhibitors. The focus is on presenting objective, data-driven comparisons to inform research and development in oncology. While direct head-to-head clinical trials are scarce, this guide synthesizes available data to compare their distinct and synergistic roles in cancer therapy.
Introduction: Targeting the DNA Damage Response
Cancer cells are often characterized by genomic instability and defects in their DNA repair pathways, making them particularly vulnerable to agents that target the remaining functional repair mechanisms.[1] This has led to the development of drugs that inhibit key players in the DDR network, such as ATR and PARP.[2] this compound is a potent and selective inhibitor of ATR kinase, a critical regulator of the cell cycle checkpoint in response to replication stress.[3][4] PARP inhibitors, such as olaparib, rucaparib, and niraparib, function by blocking the repair of single-strand DNA breaks, a mechanism that proves synthetically lethal in tumors with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.
Mechanisms of Action: Two Pillars of the DNA Damage Response
This compound and PARP inhibitors target distinct but interconnected pathways within the complex DDR network.
This compound (ATR Inhibitor): ATR is a primary sensor of single-stranded DNA (ssDNA), which forms at stalled replication forks—a common source of endogenous DNA damage in cancer cells known as replication stress.[5] Upon activation, ATR phosphorylates and activates its downstream target, Checkpoint Kinase 1 (Chk1), initiating a signaling cascade that halts the cell cycle.[3][6] This pause allows time for DNA repair. By inhibiting ATR, this compound prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and ultimately, apoptosis.[5] This strategy is particularly effective in tumors with high levels of replication stress or defects in other DDR pathways, such as those with mutations in the ATM gene.[3]
PARP Inhibitors: PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[7][8] PARP inhibitors exert their anti-tumor effects through two primary mechanisms:
-
Catalytic Inhibition: They compete with NAD+ to bind to PARP enzymes, blocking their ability to synthesize poly (ADP-ribose) chains and recruit other DNA repair proteins.[9]
-
PARP Trapping: The inhibitor "traps" the PARP protein on the DNA at the site of the break.[10]
When a cell replicates its DNA, these unrepaired SSBs are converted into more lethal DNA double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be repaired, leading to genomic instability and cell death—a concept known as synthetic lethality .
Below is a diagram illustrating the distinct roles of ATR and PARP in the DNA Damage Response pathway.
Comparative Efficacy: Preclinical and Clinical Evidence
Direct comparative studies of this compound versus PARP inhibitors as monotherapies are limited. The prevailing research trend investigates their use in combination to exploit synergistic effects or to overcome resistance.
This compound (ATR Inhibitor)
Preclinical studies have shown that cancer cells with defects in the ATM gene are highly sensitive to ATR inhibitors like this compound, demonstrating a synthetic lethal relationship.[11] Clinical trials have explored this compound both as a monotherapy and in combination.
-
Monotherapy: A translational study testing this compound monotherapy in patients with specific molecular alterations (e.g., ATM or ATRX mutations) showed limited efficacy, with most patients experiencing progressive disease within four months. This suggests that cancer cells may rapidly adapt to ATR inhibitor monotherapy.[11] However, a complete response was noted in a patient with an ATM-deficient advanced colorectal cancer, highlighting the potential in biomarker-selected populations.[11]
-
Combination Therapy: The most compelling evidence for this compound comes from combination studies. A randomized Phase II trial in platinum-resistant ovarian cancer found that adding this compound to gemcitabine significantly improved progression-free survival compared to gemcitabine alone.[3]
PARP Inhibitors
The efficacy of PARP inhibitors is most pronounced in patients with tumors harboring mutations in BRCA1/2 or other HRD-related genes. Several PARP inhibitors are now FDA-approved for various cancers, particularly ovarian, breast, prostate, and pancreatic cancer.
A network meta-analysis comparing PARP inhibitors (olaparib, niraparib, rucaparib) for platinum-sensitive recurrent ovarian cancer revealed that all three significantly prolong progression-free survival (PFS) regardless of BRCA mutation status.[12] In the gBRCA-mutated population, olaparib and niraparib also showed a significant overall survival (OS) benefit compared to placebo.[12]
| Drug Class | Selected Clinical Trial / Study | Cancer Type | Key Findings | Citation |
| This compound | Phase II (NCT02595892) | Platinum-Resistant Ovarian Cancer | This compound + Gemcitabine significantly improved Progression-Free Survival vs. Gemcitabine alone. | [3] |
| This compound | Translational Study | Advanced Solid Tumors (ATM/ATRX mutant) | Limited monotherapy activity, suggesting rapid adaptation. Prolonged disease control seen in SDH-mutant GIST. | [11] |
| PARP Inhibitors | Network Meta-Analysis | Platinum-Sensitive Recurrent Ovarian Cancer | Olaparib, Niraparib, and Rucaparib all significantly prolong PFS. Olaparib and Niraparib also improve OS in gBRCA-mutated patients. | [12] |
| PARP Inhibitors | PAOLA-1 (Phase III) | Advanced Ovarian Cancer | Olaparib + Bevacizumab significantly prolonged PFS vs. Placebo + Bevacizumab after first-line chemotherapy. | [13] |
The Synergy of Combining this compound and PARP Inhibitors
A major focus of current research is the combination of ATR and PARP inhibitors. The rationale is that PARP inhibition increases replication stress and reliance on the ATR-mediated checkpoint for survival.[14] Consequently, co-inhibition of ATR can overwhelm the cell's repair capacity, leading to profound synergistic cytotoxicity. This combination is particularly promising for overcoming acquired resistance to PARP inhibitors.[14][15]
-
Preclinical Evidence: Studies have shown that the combination of olaparib and an ATR inhibitor (ceralasertib) leads to selective cell death in ATM-deficient cells.[16] Olaparib treatment was found to activate the ATR-CHK1 pathway; subsequent inhibition of ATR abrogated this checkpoint, pushing cells with DNA damage into mitosis.[16]
-
Clinical Evidence: A Phase I trial combined this compound, the PARP inhibitor veliparib, and cisplatin in patients with advanced solid tumors. The combination was found to be safe and showed anti-tumor activity, postulating that dual inhibition of PARP and ATR could induce a "BRCA null"-like phenotype, thereby potentiating the effect of cisplatin.[17][18]
The diagram below illustrates the logic of combining these two inhibitors to overcome PARP inhibitor resistance.
References
- 1. Fighting resistance: post-PARP inhibitor treatment strategies in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Facebook [cancer.gov]
- 6. This compound | C24H25N5O3S | CID 59472121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Reversing regulatory safeguards: Targeting the ATR pathway to overcome PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Safety and Tolerability of this compound, an Ataxia-Telangiectasia–Related Inhibitor, and Veliparib, an Oral Poly (ADP-ribose) Polymerase Inhibitor, in Combination With Cisplatin in Patients With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Berzosertib vs. AZD6738 in ATR Inhibition
In the landscape of targeted cancer therapies, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy to exploit the DNA damage response (DDR) pathway in cancer cells. Among the frontrunners in this class are Berzosertib (M6620, formerly VX-970) and AZD6738 (Ceralasertib). Both are potent and selective ATR inhibitors currently under extensive clinical investigation. This guide provides a detailed, data-driven comparison of these two agents for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the ATR-Chk1 Pathway
Both this compound and AZD6738 are small molecule inhibitors that target the serine/threonine kinase ATR, a key regulator of the DDR pathway.[1][2] ATR is activated in response to single-stranded DNA breaks and replication stress, common features of cancer cells.[3][4] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][5] By inhibiting ATR, both this compound and AZD6738 prevent the phosphorylation of Chk1, leading to the abrogation of the G2/M checkpoint, accumulation of DNA damage, and ultimately, synthetic lethality in cancer cells with underlying DDR defects or high levels of replication stress.[5][6][7]
Preclinical Performance: A Comparative Overview
Both molecules have demonstrated robust preclinical activity, both as monotherapies and in combination with DNA-damaging agents. The principle of synthetic lethality is a key driver of their efficacy, particularly in tumors with defects in other DDR pathways, such as those with ATM mutations.[1][7]
| Parameter | This compound (M6620, VX-970) | AZD6738 (Ceralasertib) |
| Target | ATR Kinase[8] | ATR Kinase[2] |
| IC50 (in vitro) | 19 nM[4] | 1 nM (enzyme assay)[9], 74 nM (cellular pChk1)[2] |
| Selectivity | Potent and selective ATR inhibitor.[1] Also inhibits ATM with lower potency.[8] | Highly selective for ATR over other PI3K-like kinases (DNA-PK, ATM, mTOR) with IC50 > 5µM in cells.[2] |
| Monotherapy Activity | Demonstrated activity in various cancer cell lines and xenograft models.[10][11] | Inhibited proliferation in 73/197 solid and hematological cell lines with an IC50 < 1µM.[2] Showed significant tumor growth inhibition in ATM-deficient xenograft models.[2] |
| Combination Synergy | Synergizes with chemotherapy (gemcitabine, cisplatin, topotecan) and radiotherapy.[4][11][12] | Synergizes with chemotherapy (cisplatin, carboplatin, gemcitabine), radiotherapy, and PARP inhibitors (olaparib).[2][7][13] |
| Biomarkers of Sensitivity | ATM loss, TP53 mutations.[1][14] | ATM pathway defects, CCNE1 amplification.[7] |
Clinical Development and Performance
Both this compound and AZD6738 have advanced into numerous clinical trials across a wide range of solid tumors, both as monotherapy and in combination with various anti-cancer agents.
This compound Clinical Snapshot
This compound has been investigated in multiple Phase I and II clinical trials.[14] A notable Phase II trial in platinum-resistant small cell lung cancer (SCLC), in combination with topotecan, showed an objective response rate (ORR) of 36%.[15] In another study, combination with gemcitabine demonstrated improved progression-free survival in platinum-resistant ovarian cancer.[1] However, a pivotal trial in SCLC was discontinued for futility, highlighting the importance of patient selection.[1] The primary dose-limiting toxicity is myelosuppression.[1]
| Trial Identifier | Phase | Indication | Combination Agent | Key Findings |
| NCT02487095 | II | Small Cell Lung Cancer | Topotecan | ORR of 36% in relapsed SCLC.[15] |
| NCT02595892 | II | Platinum-Resistant Ovarian Cancer | Gemcitabine | Improved progression-free survival compared to gemcitabine alone.[1] |
| NCT02157792 | I | Advanced Solid Tumors | Monotherapy or Carboplatin | Well-tolerated with preliminary anti-tumor responses.[16][17] |
| NCT02595931 | I | Advanced Solid Tumors | Irinotecan | Manageable side effects with promising activity in ATM mutant tumors.[18] |
AZD6738 (Ceralasertib) Clinical Snapshot
AZD6738 is also being evaluated in numerous clinical trials, often in combination with PARP inhibitors like olaparib, immunotherapy such as durvalumab, and various chemotherapies.[19] A Phase II study in advanced gastric cancer in combination with durvalumab reported an ORR of 22.6%.[20] Preclinical data strongly supports the combination of AZD6738 with olaparib, particularly in BRCA-mutant models.
| Trial Identifier | Phase | Indication | Combination Agent | Key Findings |
| NCT03682289 | I/II | Solid Tumors | Olaparib or Durvalumab | Ongoing study evaluating various combinations.[21] |
| Phase II (Kim et al.) | II | Advanced Gastric Cancer | Durvalumab | ORR of 22.6%.[20] |
| Phase I (Kim et al.) | I | Refractory Cancer | Paclitaxel | RP2D established; ORR of 33.3% in melanoma subset.[3] |
| NCT04564027 | IIa | ATM mutant advanced solid tumors | Monotherapy | Evaluating efficacy in a biomarker-selected population.[22] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of key experimental findings. Below are representative protocols for assays commonly used to evaluate ATR inhibitors.
Cell Viability Assay (General Protocol)
-
Cell Seeding : Cancer cell lines are seeded in 96-well plates at a density that allows for logarithmic growth during the treatment period.
-
Drug Treatment : Cells are treated with a dose range of this compound or AZD6738, either as single agents or in combination with a fixed concentration of a chemotherapeutic agent.
-
Incubation : Plates are incubated for a specified period, typically 48-72 hours.
-
Viability Assessment : Cell viability is measured using assays such as CellTiter-Glo®, which quantifies ATP levels as a surrogate for cell number.[9]
-
Data Analysis : Dose-response curves are generated, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.
In Vivo Xenograft Studies (General Protocol)
-
Tumor Implantation : Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization : Mice are randomized into treatment groups (e.g., vehicle control, this compound/AZD6738 monotherapy, chemotherapy alone, combination therapy).
-
Drug Administration : Drugs are administered according to a predefined schedule and route (e.g., oral gavage for AZD6738, intravenous for this compound).
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.
-
Data Analysis : Tumor growth inhibition is calculated, and statistical significance between treatment groups is determined.
Conclusion
Both this compound and AZD6738 are highly potent and selective ATR inhibitors with compelling preclinical and clinical data. While a direct head-to-head clinical trial is lacking, the available evidence suggests that both are promising therapeutic agents, particularly in combination with DNA-damaging therapies and in biomarker-selected patient populations. AZD6738's oral bioavailability offers a potential advantage in terms of patient convenience over the intravenous administration of this compound.[2] The ongoing clinical trials for both agents will be critical in further defining their respective therapeutic roles and optimal patient populations. Researchers and clinicians should closely monitor the results of these trials to guide future drug development and clinical application of ATR inhibitors.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. AZD6738 [openinnovation.astrazeneca.com]
- 3. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of the ATR inhibitor this compound (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C24H25N5O3S | CID 59472121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of ATR kinase inhibitor this compound (VX-970, M6620): Clinical candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ATR inhibitor this compound acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug combination leads to durable responses in patients with small cell lung cancer | Center for Cancer Research [ccr.cancer.gov]
- 13. The Application of ATR Kinase Inhibitor AZD6738 in Combination with Radiotherapy for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - My Cancer Genome [mycancergenome.org]
- 15. 2021-04-12 EMD Serono Advances ATR Inhibitor this compound in Small Cell Lung Cancer [emdserono.com]
- 16. Phase I Trial of this compound Alone or Combined With Carboplatin in Advanced Solid Tumors - The ASCO Post [ascopost.com]
- 17. Trial - this compound can neutralize the cancer's ability to repair itself - TRIAL-IN Pharma [trial-in.com]
- 18. NCI 9938: Phase I clinical trial of ATR inhibitor this compound (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]
- 19. Facebook [cancer.gov]
- 20. jitc.bmj.com [jitc.bmj.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. PLANETTE: A modular phase IIa multicenter open-label study evaluating the ATR inhibitor ceralasertib (AZD6738) in ATM mutant advanced solid tumors. - ASCO [asco.org]
Berzosertib's Efficacy: A Comparative Analysis in Platinum-Resistant vs. Platinum-Sensitive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy of berzosertib, a first-in-class Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in the context of platinum-resistant and putatively platinum-sensitive cancers. By inhibiting ATR, a key regulator of the DNA damage response (DDR), this compound aims to induce synthetic lethality in cancer cells, particularly in combination with DNA-damaging agents like platinum-based chemotherapy. This guide synthesizes available clinical trial data to offer insights into the differential activity of this compound across these distinct patient populations.
Executive Summary
Clinical evidence to date strongly suggests that the efficacy of this compound is more pronounced in platinum-resistant cancers, particularly in high-grade serous ovarian cancer (HGSOC). In this setting, this compound, in combination with gemcitabine, has demonstrated a significant improvement in progression-free survival (PFS) and overall survival (OS), especially in patients with a shorter platinum-free interval (PFI), a hallmark of platinum resistance.
Conversely, while this compound has shown preliminary anti-tumor activity when combined with platinum-based chemotherapy in a broader population of advanced solid tumors (which includes patients with prior platinum exposure), a direct and clear efficacy signal in a strictly platinum-sensitive population is not yet established from the available data. The patient populations in these initial phase 1 trials were often heavily pre-treated and refractory to standard therapies, making a definitive comparison challenging.
This guide will delve into the experimental data from key clinical trials to elucidate these nuances, providing a framework for understanding the current landscape of this compound's clinical development and its potential application in different therapeutic settings.
Data Presentation: Efficacy of this compound in Platinum-Resistant vs. Mixed/Resistant Populations
The following tables summarize the key efficacy data from two pivotal clinical trials: the NCT02595892 trial in platinum-resistant ovarian cancer and the NCT02157792 trial in advanced solid tumors, including patients with prior platinum exposure.
Table 1: Efficacy of this compound in Platinum-Resistant High-Grade Serous Ovarian Cancer (NCT02595892)
| Efficacy Endpoint | This compound + Gemcitabine (n=34) | Gemcitabine Alone (n=36) | Hazard Ratio (HR) [90% CI] | p-value (one-sided) |
| Overall Population | ||||
| Median Progression-Free Survival (PFS) | 22.9 weeks | 14.7 weeks | 0.57 [0.33-0.98] | 0.044[1] |
| Median Overall Survival (OS) | 59.4 weeks | 43.0 weeks | 0.79 [0.52-1.2] | 0.18[2] |
| Subgroup: Platinum-Free Interval ≤3 months | ||||
| Median Progression-Free Survival (PFS) | 27.7 weeks | 9.0 weeks | Not Reported | Not Reported |
| Median Overall Survival (OS) | 84.4 weeks | 40.4 weeks | 0.48 [0.22-1.01] | 0.04[2][3] |
| Subgroup: Platinum-Free Interval >3 to ≤6 months | ||||
| Median Progression-Free Survival (PFS) | 18.6 weeks | 15.3 weeks | Not Reported | Not Reported |
| Median Overall Survival (OS) | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Preliminary Efficacy of this compound in Combination with Platinum-Based Chemotherapy in Advanced Solid Tumors (NCT02157792)
| Treatment Arm | Patient Population | Objective Response Rate (ORR) | Best Overall Response |
| This compound + Cisplatin | Advanced solid tumors refractory/resistant to standard therapies (n=31) | 12.9% (4/31) | 2 confirmed Partial Responses, 2 unconfirmed Partial Responses[1][3] |
| This compound + Carboplatin | Advanced solid tumors refractory to standard therapy (n=23) | 4.3% (1/23) | 1 Partial Response, 15 Stable Disease[4] |
Note: The patient population in NCT02157792 was heterogeneous and heavily pre-treated. Many patients had prior exposure to platinum-based chemotherapy and were considered refractory or resistant to standard of care.
Experimental Protocols
NCT02595892: this compound plus Gemcitabine in Platinum-Resistant Ovarian Cancer
-
Study Design: A multicenter, open-label, randomized, phase 2 trial.[1]
-
Patient Population: Women with recurrent, platinum-resistant high-grade serous ovarian, primary peritoneal, or fallopian tube cancer. Platinum resistance was defined as a PFI of ≤6 months. Patients had received no more than one prior cytotoxic therapy in the platinum-resistant setting.[1]
-
Treatment Arms:
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).[1]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[5]
-
Response Assessment: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[5]
NCT02157792: this compound in Combination with Platinum-Based Chemotherapy in Advanced Solid Tumors
-
Study Design: A phase 1, open-label, dose-escalation and expansion study.[1][6]
-
Patient Population: Adult patients with advanced solid tumors that were metastatic or unresectable and for which standard curative or palliative measures did not exist or were no longer effective. For the expansion cohort in small cell lung cancer (SCLC), patients were required to be platinum-resistant, defined as disease progression during or within 90 days of completion of platinum-based therapy.[7][8] For the expansion cohort in triple-negative breast cancer (TNBC), prior platinum therapy in the metastatic setting was an exclusion criterion, but adjuvant/neoadjuvant platinum was allowed if completed more than 6 months prior to screening.[9]
-
Treatment Arms (selected):
-
This compound + Cisplatin: Ascending doses of this compound (90-210 mg/m²) on days 2 and 9 with cisplatin (40-75 mg/m²) on day 1 of a 21-day cycle. The recommended phase 2 dose (RP2D) was determined to be this compound 140 mg/m² and cisplatin 75 mg/m².[1][3]
-
This compound + Carboplatin: this compound (90 mg/m²) on days 2 and 9 with carboplatin (AUC 5) on day 1 of a 21-day cycle.[4]
-
-
Primary Objective: To assess the safety and tolerability of the combinations and determine the maximum tolerated dose (MTD) and/or RP2D.[6][10]
-
Secondary Objectives: To evaluate preliminary anti-tumor activity (ORR), pharmacokinetics, and pharmacodynamics.[6][10]
-
Response Assessment: Tumor response was evaluated according to RECIST version 1.1.[8]
Mandatory Visualization
Signaling Pathway of this compound in Overcoming Platinum Resistance
Caption: this compound inhibits ATR, preventing cell cycle arrest and DNA repair, leading to apoptosis in platinum-damaged cancer cells.
Experimental Workflow for a Comparative Analysis
References
- 1. Phase 1 study of the ATR inhibitor this compound in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 study of the ATR inhibitor this compound in combination with cisplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Randomized Phase II Study of Gemcitabine With or Without ATR Inhibitor this compound in Platinum-Resistant Ovarian Cancer: Final Overall Survival and Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of the ATR inhibitor this compound (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Clinical Trial: NCT02157792 - My Cancer Genome [mycancergenome.org]
- 9. Phase 1b study of this compound and cisplatin in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
Validation of p-Chk1 as a Pharmacodynamic Biomarker for Berzosertib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phosphorylated Checkpoint Kinase 1 (p-Chk1) as a pharmacodynamic (PD) biomarker for the ATR inhibitor Berzosertib, alongside alternative biomarkers. The information presented is supported by experimental data to aid in the selection and validation of biomarkers for clinical and preclinical research.
This compound is a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1] Inhibition of the ATR-Chk1 signaling pathway by this compound prevents cancer cells from repairing damaged DNA, ultimately leading to cell death.[1][2] This guide focuses on the validation of p-Chk1 as a key PD biomarker to measure the biological activity of this compound and compares it with other potential biomarkers such as γ-H2AX and pKAP1.
Pharmacodynamic Biomarkers for this compound
The selection of a robust pharmacodynamic biomarker is crucial for the clinical development of targeted therapies like this compound. An ideal biomarker should demonstrate a clear and quantifiable change in response to drug treatment, which in turn should correlate with the drug's mechanism of action and, ideally, clinical efficacy. Preclinical and clinical studies have identified several potential biomarkers for this compound.[3]
p-Chk1 (Ser345): The Proximal Biomarker
Upon DNA damage, ATR phosphorylates Chk1 at serine 345 (p-Chk1 S345), activating it to orchestrate cell cycle arrest and DNA repair.[4] As a direct downstream target of ATR, the inhibition of p-Chk1 S345 serves as a proximal and direct indicator of this compound's target engagement.[5]
Supporting Data: In a phase I study, population pharmacokinetic models for this compound indicated that the concentrations of the drug exceeded the 50% inhibitory concentration (IC50) for p-Chk1 at the recommended phase II doses when used in combination with chemotherapy.[5][6] This suggests that this compound effectively engages its target at clinically relevant doses.
However, a translational study (NCT03718091) evaluating this compound monotherapy in molecularly defined cohorts of advanced solid tumors showed that while most patient samples (7 out of 10) exhibited a reduction in nuclear pS345-Chk1 upon treatment, this change did not correlate with progression-free survival (PFS).[3] This highlights the complexity of relying solely on a proximal biomarker for predicting clinical outcomes.
Alternative Pharmacodynamic Biomarkers
Given the limitations of p-Chk1 as a standalone predictive biomarker, other downstream and pathway-related markers are often evaluated in conjunction.
γ-H2AX: A Marker of DNA Damage
The phosphorylation of histone H2AX to form γ-H2AX is a well-established marker of DNA double-strand breaks. Increased levels of γ-H2AX following treatment with a DDR inhibitor like this compound can indicate an accumulation of unrepaired DNA damage, a desired therapeutic effect. In preclinical and clinical studies, an increase in γ-H2AX has been observed alongside a reduction in p-Chk1 following this compound treatment.[3]
pKAP1: A Marker of DNA Damage and Compensatory ATM Activity
Phosphorylation of KAP1 at serine 824 (pKAP1) is another marker of DNA damage. It can also indicate compensatory activity of the ATM kinase, another key player in the DDR pathway, in response to ATR inhibition.[3]
SLFN11: A Predictive Biomarker of Sensitivity
Schlafen-11 (SLFN11) is not a direct pharmacodynamic biomarker of ATR inhibition but has emerged as a potential predictive biomarker of sensitivity to DNA-damaging agents and ATR inhibitors. Its expression has been correlated with response to treatment in some preclinical models.
Comparative Analysis of Biomarkers
| Biomarker | Role in DDR Pathway | Expected Change with this compound | Correlation with Clinical Outcome (in some studies) |
| p-Chk1 (S345) | Direct downstream target of ATR | Decrease | Inconsistent; did not correlate with PFS in one study[3] |
| γ-H2AX | Marker of DNA double-strand breaks | Increase | Investigated, but clear correlation not consistently established |
| pKAP1 (S824) | Marker of DNA damage and potential ATM activation | Increase | Under investigation |
| SLFN11 | Potential predictor of sensitivity to DNA damaging agents | Baseline expression may predict response | High expression correlated with sensitivity in some preclinical models |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is essential for their validation and use in clinical trials. Below are detailed methodologies for the key experiments.
Western Blot for p-Chk1, γ-H2AX, and pKAP1
Objective: To quantify the levels of phosphorylated and total Chk1, H2AX, and KAP1 in cell lysates or tumor homogenates.
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-p-Chk1 (Ser345)
-
Mouse anti-Chk1 (total)
-
Rabbit anti-γ-H2AX (Ser139)
-
Mouse anti-Histone H3 (loading control)
-
Rabbit anti-p-KAP1 (Ser824)
-
Mouse anti-KAP1 (total)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensities, normalized to a loading control.
Immunohistochemistry (IHC) for p-Chk1 and γ-H2AX
Objective: To assess the in-situ expression and localization of p-Chk1 and γ-H2AX in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Methodology:
-
Deparaffinization and Rehydration: Deparaffinize 4-5 µm thick FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate sections with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Use a polymer-based detection system with an HRP-conjugated secondary antibody, followed by a DAB substrate-chromogen solution.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
-
Image Analysis and H-Score Quantification: Scan slides and perform quantitative analysis. The H-score is calculated as: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], where the percentages are of cells staining at different intensities (weak, moderate, strong).
Enzyme-Linked Immunosorbent Assay (ELISA) for p-Chk1
Objective: To quantitatively measure the concentration of p-Chk1 in cell lysates or other biological samples.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for total Chk1.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add prepared cell lysates or standards to the wells and incubate.
-
Detection Antibody: Add a detection antibody specific for p-Chk1 (Ser345).
-
Enzyme Conjugate: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated).
-
Substrate Addition: Add a chromogenic substrate and stop the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Generate a standard curve to determine the concentration of p-Chk1 in the samples.
Visualizations
Signaling Pathway
Caption: ATR-Chk1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow: IHC H-Score Quantification
Caption: Workflow for Immunohistochemistry (IHC) and H-Score quantification.
Conclusion
The validation of p-Chk1 as a pharmacodynamic biomarker for this compound is well-supported by its direct role in the ATR signaling pathway. However, its utility as a predictive biomarker for clinical efficacy may be limited, and a multi-biomarker approach that includes markers of DNA damage (γ-H2AX, pKAP1) and potentially predictive markers of sensitivity (SLFN11) is likely to provide a more comprehensive understanding of this compound's activity and its clinical benefit. The detailed experimental protocols provided in this guide are intended to support the standardized and robust measurement of these key biomarkers in future research.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1b study of this compound and cisplatin in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical Trial: NCT03718091 - My Cancer Genome [mycancergenome.org]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Safety Operating Guide
Safe Disposal of Berzosertib: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the proper and safe disposal of Berzosertib, a potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor used in research and clinical development. Adherence to these guidelines is critical to ensure personnel safety, environmental protection, and regulatory compliance.
This compound is classified as a hazardous substance. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste.
Core Principles of this compound Waste Management
-
Do Not Dispose Down the Drain: Under no circumstances should this compound powder or solutions be disposed of via sink or floor drains. This can contaminate water systems[2].
-
Segregation is Key: Properly segregate this compound waste from non-hazardous laboratory trash and other waste streams to ensure correct handling and disposal.
-
Consult Institutional EHS: All disposal activities must be conducted in accordance with your institution's Environmental Health and Safety (EHS) office guidelines. Contact your EHS officer to confirm specific procedures and requirements[3][4].
-
Treat as Hazardous: In the absence of specific institutional guidance, treat all this compound waste as hazardous chemical waste[2][5].
Disposal Procedures for Unused or Expired this compound
Unused or expired this compound, whether in solid or solution form, must be disposed of as hazardous pharmaceutical waste.
Step-by-Step Disposal Protocol:
-
Container Selection:
-
Place the original vial containing the unused this compound powder into a larger, sealable, and chemically resistant container clearly labeled for hazardous waste.
-
If dealing with a stock solution, ensure it is in a tightly sealed, leak-proof container.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
CAS Number: 1232416-25-9
-
The primary hazard statements (e.g., "Harmful if swallowed," "Causes skin irritation")[1].
-
Accumulation start date.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general lab traffic.
-
-
Collection:
-
Arrange for pickup through your institution's hazardous waste collection program. Do not transport the waste yourself[2].
-
Disposal of Contaminated Laboratory Materials
Items such as gloves, pipette tips, vials, flasks, and bench paper that have come into contact with this compound are considered contaminated solid waste.
Step-by-Step Disposal Protocol:
-
Segregation at Point of Use:
-
Immediately place all contaminated solid waste into a designated, clearly marked hazardous waste container. This is often a yellow bin or a robust, double-lined plastic bag designated for cytostatic or hazardous pharmaceutical waste[6].
-
-
Container Requirements:
-
The container must be leak-proof and sealable.
-
It must be labeled "Trace Chemotherapy Waste" or "Hazardous Chemical Waste" and include the name "this compound."
-
-
Sharps Disposal:
-
Needles, syringes, or other sharps contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container for hazardous waste.
-
-
Storage and Collection:
-
Once the container is full, seal it securely.
-
Store it in the designated hazardous waste accumulation area and arrange for collection by your EHS-approved waste vendor.
-
Decontamination of Work Surfaces
After handling this compound, all work surfaces (e.g., benchtops, fume hood surfaces) must be decontaminated.
Decontamination and Waste Disposal:
-
Use an appropriate cleaning agent (confirm with your institution's EHS for recommended solutions).
-
All cleaning materials (e.g., absorbent pads, wipes) used for decontamination are considered hazardous waste.
-
Dispose of these materials in the designated solid hazardous waste container as described in section 3.
Spill Management
In the event of a this compound spill, immediate and proper cleanup is required to minimize exposure.
Spill Cleanup and Waste Disposal:
-
Alert personnel in the area and restrict access.
-
Wearing appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and eye protection, contain and clean the spill using a chemical spill kit.
-
All materials used for spill cleanup, including absorbent materials and contaminated PPE, must be disposed of as hazardous waste in the designated solid waste stream[7].
-
Contact your EHS office for guidance on reporting the spill.
Visual Guides for Disposal Pathways
The following diagrams illustrate the logical workflow for the proper disposal of this compound waste streams in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 5. ptb.de [ptb.de]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
